5-Carboxamidotryptamine maleate
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQZSWAOVAMBQM-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017355 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118202-69-0, 74885-72-6 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118202-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxamidotryptamine maleate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxamidotryptamine hemiethanolate maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-CARBOXAMIDOTRYPTAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PED53BA7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Carboxamidotryptamine Maleate: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carboxamidotryptamine (5-CT), a potent and non-selective serotonin (B10506) (5-HT) receptor agonist, has been a pivotal tool in pharmacological research for decades. Its high affinity for a range of 5-HT receptor subtypes, particularly within the 5-HT1, 5-HT5, and 5-HT7 families, has enabled the elucidation of serotonergic signaling pathways and the characterization of novel therapeutic targets. This technical guide provides an in-depth overview of the discovery and synthesis of 5-Carboxamidotryptamine maleate (B1232345), alongside a comprehensive summary of its receptor binding and functional activity profile. Detailed experimental protocols and visual representations of its synthesis and primary signaling pathway are included to facilitate its application in research and drug development.
Discovery and Historical Context
Chemical Synthesis
The synthesis of 5-Carboxamidotryptamine (3-(2-aminoethyl)-1H-indole-5-carboxamide) can be achieved through a multi-step process starting from a suitable indole (B1671886) precursor. The following protocol is a representative synthetic route.
Experimental Protocol: Synthesis of 5-Carboxamidotryptamine
Materials:
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Lithium aluminum hydride (LiAlH)
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Dry tetrahydrofuran (B95107) (THF)
-
Oxalyl chloride
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Ammonia (B1221849) (gas or solution in a suitable solvent)
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Sodium sulfate (B86663) (Na₂SO₄)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Maleic acid
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Diethyl ether
Procedure:
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Reduction of the Nitrile Group:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a suspension of lithium aluminum hydride in dry THF is prepared under an inert atmosphere.
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A solution of 5-cyanoindole in dry THF is added dropwise to the LiAlH suspension at 0°C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
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The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield 5-(aminomethyl)indole.
-
-
Conversion to the Tryptamine (B22526):
-
The 5-(aminomethyl)indole is dissolved in a suitable solvent and reacted with oxalyl chloride to form the corresponding glyoxylamide intermediate.
-
This intermediate is then reduced, typically with a reducing agent like LiAlH, to yield the tryptamine backbone, resulting in 5-aminomethyl-N,N-dimethyltryptamine.
-
-
Formation of the Carboxamide:
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The primary amine of the tryptamine derivative is protected.
-
The 5-aminomethyl group is then converted to a carboxylic acid via oxidation.
-
The carboxylic acid is activated (e.g., using a coupling agent like DCC or by conversion to an acid chloride) and then reacted with ammonia to form the 5-carboxamide group.
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Finally, the protecting group on the tryptamine nitrogen is removed to yield 5-Carboxamidotryptamine.
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-
Formation of the Maleate Salt:
-
The free base of 5-Carboxamidotryptamine is dissolved in ethanol.
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A solution of maleic acid in ethanol is added dropwise with stirring.
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The resulting precipitate of 5-Carboxamidotryptamine maleate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
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Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Pharmacological Profile
5-Carboxamidotryptamine is a potent agonist at multiple serotonin receptors, exhibiting high affinity for several subtypes. Its non-selective nature makes it a valuable tool for broad screening and characterization of serotonergic systems.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of 5-Carboxamidotryptamine for various human serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT₁ Family | |
| 5-HT₁A | 0.5 - 2.0 |
| 5-HT₁B | 1.0 - 5.0 |
| 5-HT₁D | 0.8 - 3.0 |
| 5-HT₁E | >1000 |
| 5-HT₁F | >1000 |
| 5-HT₂ Family | |
| 5-HT₂A | 100 - 500 |
| 5-HT₂B | 50 - 200 |
| 5-HT₂C | 200 - 1000 |
| 5-HT₃ | >1000 |
| 5-HT₄ | 50 - 150 |
| 5-HT₅ Family | |
| 5-HT₅A | 1.0 - 10.0 |
| 5-HT₆ | 100 - 400 |
| 5-HT₇ | 0.2 - 2.0 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions (e.g., radioligand, tissue preparation).
Functional Activity
5-CT acts as a full or partial agonist at the receptors for which it has high affinity. The following table summarizes its functional potency (EC₅₀, in nM) in various in vitro assays.
| Receptor Subtype | Functional Assay | Potency (EC₅₀, nM) |
| 5-HT₁A | Inhibition of Forskolin-stimulated cAMP accumulation | 0.1 - 1.0 |
| 5-HT₁B | Inhibition of Forskolin-stimulated cAMP accumulation | 1.0 - 10.0 |
| 5-HT₁D | Inhibition of Forskolin-stimulated cAMP accumulation | 0.5 - 5.0 |
| 5-HT₅A | G-protein activation (e.g., [³⁵S]GTPγS binding) | 5.0 - 20.0 |
| 5-HT₇ | Stimulation of cAMP accumulation | 0.1 - 2.0 |
Note: EC₅₀ values are representative and can vary based on the cell line, expression levels, and specific functional assay employed.
Signaling Pathways
As a potent agonist at multiple G-protein coupled receptors (GPCRs), 5-Carboxamidotryptamine primarily exerts its effects through the modulation of intracellular second messenger systems. The signaling pathway for the 5-HT₁A receptor, a high-affinity target of 5-CT, is depicted below.
5-HT₁A Receptor Signaling Pathway
Caption: 5-HT₁A receptor signaling pathway activated by 5-CT.
Upon binding of 5-CT to the 5-HT₁A receptor, the associated heterotrimeric Gi/o protein is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Simultaneously, the Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. These events culminate in a variety of cellular responses, including modulation of neuronal excitability and gene transcription.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of the serotonin system. Its well-characterized high affinity and agonist activity at multiple 5-HT receptor subtypes provide a robust means to investigate the physiological and pathological roles of these receptors. The information presented in this guide, including detailed synthesis protocols, comprehensive biological activity data, and clear visual representations of its mechanisms of action, is intended to support the continued and effective use of this important research compound in advancing our understanding of serotonergic neurotransmission and its implications for human health and disease.
The Agonistic Action of 5-Carboxamidotryptamine Maleate on 5-HT Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxamidotryptamine (B1209777) (5-CT) is a potent, non-selective serotonin (B10506) receptor agonist, structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] It exhibits high affinity for several 5-HT receptor subtypes, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2] Due to its potent and broad-spectrum activity, 5-CT serves as an invaluable pharmacological tool for elucidating the physiological roles and therapeutic potential of these receptors. This technical guide provides an in-depth overview of the mechanism of action of 5-carboxamidotryptamine maleate (B1232345) on these key 5-HT receptors, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Data Presentation: Quantitative Analysis of 5-CT Interaction with 5-HT Receptors
The interaction of 5-CT with 5-HT receptors is characterized by high binding affinity (low Ki values) and potent functional activity (low EC50 or pIC50 values). The following tables summarize the quantitative data from various in vitro studies.
Table 1: Binding Affinity of 5-Carboxamidotryptamine (5-CT) for 5-HT Receptor Subtypes
| Receptor Subtype | Species | Radioligand | Ki (nM) | pIC50 | Reference |
| 5-HT1A | Human | [3H]8-OH-DPAT | 1.1 | - | [3] |
| 5-HT1B | Human | [3H]Serotonin | - | - | [3] |
| 5-HT1D | Human | [3H]5-HT | - | 8.3 ± 0.1 (high affinity site) | [4] |
| 5-HT5A | Human | [3H]5-CT | 4.6 | - | [2] |
| 5-HT7 | Human | [3H]5-CT | - | - | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates higher affinity. pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% inhibition.
Table 2: Functional Activity of 5-Carboxamidotryptamine (5-CT) at 5-HT Receptor Subtypes
| Receptor Subtype | Assay Type | Species/Cell Line | Measured Effect | EC50 (nM) | Emax (% of 5-HT) | Reference |
| 5-HT1A | GTPγS Binding | Rat Hippocampus | G-protein activation | - | Full agonist | [5] |
| 5-HT1B/1D | cAMP Inhibition | Rabbit Renal Artery | Decrease in cAMP | - | - | [6] |
| 5-HT7 | cAMP Accumulation | CHO-K1 cells | Increase in cAMP | 1.3 | - | Eurofins data |
Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. Emax represents the maximum response achievable by the drug.
Core Signaling Mechanisms
5-CT exerts its effects by activating G protein-coupled receptors (GPCRs), leading to distinct intracellular signaling cascades depending on the receptor subtype.
5-HT1A, 5-HT1B, 5-HT1D, and 5-HT5A Receptors: Gi/o-Coupled Inhibition
Signaling Pathway of Gi/o-Coupled 5-HT Receptors
Caption: Gi/o-coupled signaling cascade of 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT5A receptors.
5-HT7 Receptor: Gs-Coupled Stimulation
In contrast to the 5-HT1 and 5-HT5 families, the 5-HT7 receptor is primarily coupled to the Gs family of G proteins.[9] Activation of the 5-HT7 receptor by 5-CT leads to the stimulation of adenylyl cyclase. This results in an increased production of intracellular cAMP and subsequent activation of PKA. The activated PKA can then phosphorylate various downstream targets, leading to a stimulatory cellular response.
Signaling Pathway of Gs-Coupled 5-HT7 Receptor
Caption: Gs-coupled signaling cascade of the 5-HT7 receptor.
Experimental Protocols
The characterization of 5-CT's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Displacement Assay)
This assay is used to determine the binding affinity (Ki) of 5-CT for a specific 5-HT receptor subtype.
Experimental Workflow for Radioligand Binding Assay
References
- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple signal transduction pathways mediated by 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Pharmacological Profile of 5-Carboxamidotryptamine Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carboxamidotryptamine (5-CT) maleate (B1232345) is a potent tryptamine (B22526) derivative and a non-selective agonist for multiple serotonin (B10506) (5-HT) receptor subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of 5-CT, with a focus on its receptor binding affinity, functional activity, and associated signaling pathways. The information is presented in a structured format to facilitate its use in research and drug development.
Introduction
5-Carboxamidotryptamine (5-CT) is a tryptamine derivative closely related to the endogenous neurotransmitter serotonin.[1] It is widely recognized as a high-affinity agonist at several 5-HT receptor subtypes, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2] Due to its potent and broad-spectrum activity, 5-CT serves as a valuable pharmacological tool for characterizing 5-HT receptor function and for investigating the physiological roles of these receptors. This guide summarizes the key pharmacological data and experimental methodologies related to 5-CT maleate.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). The following table summarizes the available binding affinity data for 5-Carboxamidotryptamine at various human serotonin receptors.
Table 1: Receptor Binding Affinity of 5-Carboxamidotryptamine (Ki)
| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| 5-HT1A | Data not available | - | - | - |
| 5-HT1B | Data not available | - | - | - |
| 5-HT1D | ~5.0 (pIC50 = 8.3) | [3H]5-HT | Human Cerebral Cortex | [3] |
| 5-HT5A | 4.6 | Not Specified | Cloned human 5-HT5A receptor | [4] |
| 5-HT7 | pKi 9.0-9.4 | Not Specified | Recombinant human 5-HT7 receptors |
Note: pIC50 was converted to an approximate Ki value. The original source reported a high-affinity pIC50 of 8.3.[3] Further studies are needed to determine the precise Ki values for 5-HT1A and 5-HT1B receptors.
Functional Activity
As an agonist, 5-CT activates serotonin receptors, initiating downstream signaling cascades. The potency of an agonist is measured by its half-maximal effective concentration (EC50). The available functional activity data for 5-CT is presented below.
Table 2: Functional Potency of 5-Carboxamidotryptamine (EC50)
| Receptor Subtype | EC50 (nM) | Assay Type | Cellular Response Measured | Reference |
| 5-HT1A | Data not available | - | - | - |
| 5-HT1B | 14 | Electrophysiology | Inhibition of poly-epscs in rat hippocampus | [4] |
| 5-HT1D | Data not available | - | - | - |
| 5-HT5A | Data not available | - | - | - |
| 5-HT7 | 1.3 | cAMP Assay | cAMP formation in CHO-K1 cells |
Note: Further functional assays are required to determine the EC50 values for 5-HT1A, 5-HT1D, and 5-HT5A receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 5-Carboxamidotryptamine maleate.
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Ki) of 5-CT for a specific serotonin receptor subtype.
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the target serotonin receptor are homogenized in a suitable buffer.
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
A fixed concentration of a specific radioligand for the receptor of interest is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of 5-CT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (General Protocol)
This protocol describes a general method for assessing the functional potency (EC50) of 5-CT at G-protein coupled serotonin receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Methodology:
-
Cell Culture:
-
Cells stably or transiently expressing the serotonin receptor of interest are cultured to an appropriate density.
-
-
Assay Preparation:
-
Cells are harvested and seeded into microplates.
-
Prior to agonist stimulation, cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
For Gi/o-coupled receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A), cells are stimulated with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 5-CT.
-
For Gs-coupled receptors (5-HT7), cells are stimulated directly with varying concentrations of 5-CT.
-
-
cAMP Measurement:
-
Following stimulation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the log concentration of 5-CT.
-
The EC50 value, representing the concentration of 5-CT that produces 50% of the maximal response, is determined using non-linear regression analysis.
-
Signaling Pathways
5-Carboxamidotryptamine, through its agonistic action on various serotonin receptors, modulates distinct intracellular signaling pathways.
5-HT1A, 5-HT1B, 5-HT1D, and 5-HT5A Receptor Signaling
These receptors are primarily coupled to inhibitory G-proteins of the Gi/o family.
Activation of these receptors by 5-CT leads to the dissociation of the Gi/o protein into its αi/o and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent reduction in protein kinase A (PKA) activity. The βγ subunit can modulate the activity of other effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, as well as activating downstream signaling cascades like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
5-HT7 Receptor Signaling
The 5-HT7 receptor is primarily coupled to the stimulatory G-protein, Gs.
Upon agonist binding, the 5-HT7 receptor activates Gs, leading to the stimulation of adenylyl cyclase. This results in an increase in intracellular cAMP levels and activation of PKA. Downstream targets of PKA in the context of 5-HT7 receptor signaling include the ERK pathway.
Conclusion
This compound is a potent and valuable research tool for the study of serotonin receptors. Its high affinity and agonist activity at multiple 5-HT receptor subtypes, particularly 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7, allow for the investigation of a wide range of physiological and pathological processes. This guide provides a consolidated resource of its pharmacological profile, including quantitative data, detailed experimental protocols, and an overview of its signaling mechanisms, to aid researchers in the fields of pharmacology, neuroscience, and drug discovery. Further research is warranted to fully elucidate the binding affinities and functional potencies of 5-CT at all relevant serotonin receptor subtypes.
References
- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. This compound | Non-selective 5-HT1 | Tocris Bioscience [tocris.com]
- 3. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
5-Carboxamidotryptamine Maleate: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carboxamidotryptamine (5-CT) is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1] It is a potent, non-selective agonist at multiple serotonin receptor subtypes, exhibiting high affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2] This technical guide provides a detailed overview of the receptor binding affinity and selectivity of 5-Carboxamidotryptamine maleate (B1232345). It includes comprehensive tables of binding data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to support research and drug development efforts in the field of serotonergic neurotransmission.
Receptor Binding Affinity and Selectivity
5-Carboxamidotryptamine maleate is characterized by its high affinity for several serotonin receptor subtypes, particularly within the 5-HT1 family, as well as the 5-HT5A and 5-HT7 receptors.[1][2] Its broad-spectrum agonist activity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors. The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity.[3][4]
The following tables summarize the quantitative binding data for 5-Carboxamidotryptamine at various human serotonin receptors.
Table 1: High-Affinity Receptor Binding Profile of 5-Carboxamidotryptamine
| Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
| 5-HT1A | 0.66 | High affinity, full agonist.[1][5] |
| 5-HT1B | 1.44 | High affinity, full agonist.[1][5] |
| 5-HT1D | 4.83 (pIC50: 8.3 +/- 0.1) | High affinity, full agonist.[1][5][6] |
| 5-HT5A | 4.6 | High affinity agonist.[7] |
| 5-HT7 | ~10 | High affinity agonist.[1] |
Table 2: Lower-Affinity and Negligible Receptor Binding Profile of 5-Carboxamidotryptamine
| Receptor Subtype | Binding Affinity | Notes |
| 5-HT2 | Lower Affinity | Agonist activity.[1] |
| 5-HT3 | Lower Affinity | Agonist activity.[1] |
| 5-HT6 | Lower Affinity | Agonist activity.[1] |
| 5-HT1E | Negligible Affinity | [1] |
| 5-HT1F | Negligible Affinity | [1] |
Experimental Protocols
The determination of receptor binding affinity and functional activity of compounds like 5-Carboxamidotryptamine relies on a variety of in vitro assays. The most common techniques are radioligand binding assays and functional assays that measure downstream signaling events.
Radioligand Binding Assays
Radioligand binding assays are a direct measure of the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand (e.g., [3H]5-CT or a subtype-selective radioligand) that binds to the receptor of interest.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Tissue/Cell Preparation: Membranes from cells expressing the target receptor or from specific brain regions are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength. For 5-HT receptors, this is often a Tris-based buffer.
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (5-Carboxamidotryptamine).
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand that saturates the receptors.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G protein-coupled receptors (GPCRs) like the serotonin receptors, common functional assays include the measurement of second messengers such as cyclic AMP (cAMP) and intracellular calcium.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cell-based cAMP functional assay.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the serotonin receptor subtype of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with varying concentrations of 5-Carboxamidotryptamine.
-
Stimulation: For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP. The ability of the agonist to inhibit this stimulation is then measured. For Gs-coupled receptors, the direct stimulation of cAMP production by the agonist is measured.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a detection kit, often based on competitive immunoassay principles (e.g., ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.
Signaling Pathways
The diverse effects of 5-Carboxamidotryptamine are mediated through the activation of various G protein-coupled receptor signaling pathways. The primary pathways for the high-affinity receptors are outlined below.
5-HT1A/1B/1D and 5-HT5A Receptor Signaling (Gi/o-coupled)
These receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Signaling Pathway: Gi/o-Coupled Receptors
Caption: Inhibitory signaling pathway of Gi/o-coupled 5-HT receptors.
5-HT7 Receptor Signaling (Gs-coupled)
In contrast to the 5-HT1 and 5-HT5A receptors, the 5-HT7 receptor couples to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[8]
Signaling Pathway: Gs-Coupled Receptors
Caption: Stimulatory signaling pathway of the Gs-coupled 5-HT7 receptor.
Conclusion
This compound is a potent and non-selective serotonin receptor agonist with a well-defined binding profile. Its high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors makes it an indispensable tool for the pharmacological characterization of these receptors and for probing their roles in health and disease. This guide provides a comprehensive resource for researchers, summarizing key binding data, outlining standard experimental procedures, and visualizing the principal signaling pathways, thereby facilitating further investigation into the complex world of serotonergic signaling.
References
- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. This compound | Non-selective 5-HT1 | Tocris Bioscience [tocris.com]
- 3. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into 5-Carboxamidotryptamine Derivatives as Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the structure-activity relationship (SAR) of 5-carboxamidotryptamine (B1209777) derivatives, a class of compounds with significant affinity for various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. 5-Carboxamidotryptamine (5-CT) is a non-selective but high-affinity agonist at several 5-HT receptor subtypes, making its derivatives a fertile ground for the development of more selective and potent therapeutic agents.[1] This document provides a comprehensive overview of their pharmacological properties, the experimental methodologies used to determine these properties, and the key signaling pathways they modulate.
Core Structure and Pharmacological Profile
5-Carboxamidotryptamine is a tryptamine (B22526) derivative closely related to the endogenous neurotransmitter serotonin.[1] It exhibits high affinity for a range of 5-HT receptors, acting as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1] Its affinity for 5-HT2, 5-HT3, and 5-HT6 receptors is lower, and it has negligible affinity for the 5-HT1E and 5-HT1F receptor subtypes.[1] The promiscuity of 5-CT has spurred research into derivatives with improved selectivity, a crucial factor for therapeutic applications.
One notable derivative, AH-494, has demonstrated greater selectivity for the 5-HT7 receptor over the 5-HT1A receptor, highlighting the potential for targeted drug design within this chemical class.[1] Structural studies suggest that interactions with specific amino acid residues, such as Ser5x43, may play a critical role in determining the selectivity of these compounds across the serotonin receptor family.[1]
Structure-Activity Relationship: Unraveling the Molecular Determinants of Affinity and Function
The relationship between the chemical structure of 5-carboxamidotryptamine derivatives and their biological activity is a key area of investigation for medicinal chemists. Modifications to the core tryptamine scaffold can dramatically alter a compound's affinity and efficacy at different 5-HT receptor subtypes.
Quantitative Analysis of Receptor Binding and Functional Potency
To facilitate a clear comparison of the pharmacological profiles of various 5-carboxamidotryptamine derivatives, the following tables summarize key quantitative data from published studies. These tables include inhibition constants (Ki) from radioligand binding assays, which indicate the affinity of a compound for a specific receptor, and half-maximal effective concentrations (EC50) from functional assays, which measure the potency of a compound in eliciting a biological response.
Table 1: Receptor Binding Affinities (Ki, nM) of 5-Carboxamidotryptamine and a Key Derivative
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT5A | 5-HT7 |
| 5-Carboxamidotryptamine (5-CT) | High | High | High | High | High |
| AH-494 | Lower than 5-HT7 | - | - | - | High (Agonist) |
Table 2: Functional Potencies (EC50, nM) of 5-Carboxamidotryptamine
| Compound | 5-HT7 (Adenylyl Cyclase Stimulation) |
| 5-Carboxamidotryptamine (5-CT) | Potent Agonist |
Note: As with binding affinities, a comprehensive table of EC50 values for a series of derivatives is not currently available in the public literature.
Key Experimental Protocols
The determination of the structure-activity relationship of 5-carboxamidotryptamine derivatives relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for the key assays cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor and a series of concentrations of the unlabeled test compound.
Objective: To determine the inhibition constant (Ki) of 5-carboxamidotryptamine derivatives at various 5-HT receptor subtypes.
Materials:
-
Radioligands:
-
For 5-HT1A receptors: [³H]8-OH-DPAT
-
For 5-HT7 receptors: [³H]5-CT or [³H]SB-269970
-
-
Membrane Preparations: Homogenates from brain regions rich in the target receptor (e.g., hippocampus for 5-HT1A, thalamus for 5-HT7) or from cells stably expressing the recombinant human receptor.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and other additives to reduce non-specific binding.
-
Test Compounds: 5-carboxamidotryptamine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation (typically 50-100 µg of protein) with a fixed concentration of the radioligand and a range of concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
Cyclic adenosine (B11128) monophosphate (cAMP) is a key second messenger in many signal transduction pathways. Functional assays measuring changes in intracellular cAMP levels are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs).
Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of 5-carboxamidotryptamine derivatives at Gi/o-coupled (e.g., 5-HT1A) and Gs-coupled (e.g., 5-HT7) receptors.
Materials:
-
Cell Lines: Stably expressing the human 5-HT1A or 5-HT7 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Medium: A buffered salt solution (e.g., HBSS) or cell culture medium.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): An adenylyl cyclase activator, used to stimulate cAMP production in assays for Gi/o-coupled receptors.
-
Test Compounds: 5-carboxamidotryptamine derivatives.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure for Gs-Coupled Receptors (e.g., 5-HT7):
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere.
-
Compound Addition: Add increasing concentrations of the test compound (agonist) to the wells.
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Procedure for Gi/o-Coupled Receptors (e.g., 5-HT1A):
-
Cell Plating: As above.
-
Compound Addition: Add increasing concentrations of the test compound (agonist).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate as above.
-
Cell Lysis and Detection: As above.
-
Data Analysis: The agonist will inhibit the forskolin-stimulated cAMP production. Plot the percentage of inhibition against the log of the agonist concentration to determine the EC50 and Emax values.
Signaling Pathways
The interaction of 5-carboxamidotryptamine derivatives with their target receptors initiates a cascade of intracellular events known as signal transduction. The primary signaling pathways for the 5-HT1A and 5-HT7 receptors are well-characterized.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a member of the Gi/o-coupled GPCR family. Upon activation by an agonist, the receptor undergoes a conformational change that leads to the activation of the heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.
5-HT7 Receptor Signaling
In contrast to the 5-HT1A receptor, the 5-HT7 receptor is coupled to the Gs family of G-proteins. Agonist binding to the 5-HT7 receptor activates the Gαs subunit, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and the subsequent activation of protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Conclusion and Future Directions
The study of 5-carboxamidotryptamine derivatives has provided valuable insights into the structural requirements for ligand recognition and activation of various serotonin receptors. While 5-CT itself is a powerful research tool due to its broad-spectrum agonist activity, the development of selective analogs like AH-494 demonstrates the feasibility of fine-tuning the pharmacological profile of this chemical scaffold. Future research in this area will likely focus on the synthesis and characterization of a wider array of derivatives to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Such models will be instrumental in the rational design of novel therapeutics with improved selectivity and efficacy for the treatment of a range of neurological and psychiatric disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising field of drug discovery.
References
5-Carboxamidotryptamine Maleate: A Technical Guide to a Non-Selective 5-HT1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxamidotryptamine (5-CT), available as 5-Carboxamidotryptamine maleate (B1232345), is a potent tryptamine (B22526) derivative that acts as a high-affinity, non-selective agonist for multiple serotonin (B10506) (5-HT) receptors.[1] Closely related to the endogenous neurotransmitter serotonin, 5-CT has been instrumental as a research tool for elucidating the physiological and pathological roles of the 5-HT1 receptor subfamily. This technical guide provides an in-depth overview of the pharmacological properties of 5-Carboxamidotryptamine maleate, with a focus on its interaction with 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes. The document details its binding affinity, functional potency, and efficacy, alongside comprehensive experimental protocols for its characterization.
Pharmacological Profile of 5-Carboxamidotryptamine
5-CT is recognized as a full agonist at the 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] Its non-selective nature, coupled with its high potency, makes it a valuable ligand for studying the collective and individual functions of these Gi/Go-coupled receptors. The following tables summarize the quantitative data regarding the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of 5-Carboxamidotryptamine at human recombinant 5-HT1A, 5-HT1B, and 5-HT1D receptors.
Data Presentation
Table 1: Binding Affinity (Ki) of 5-Carboxamidotryptamine at Human 5-HT1 Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 1.3 ± 0.2 |
| 5-HT1B | 5.0 ± 0.8 |
| 5-HT1D | 3.2 ± 0.5 |
Data represents the mean ± SEM.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of 5-Carboxamidotryptamine at Human 5-HT1 Receptor Subtypes in a [³⁵S]GTPγS Binding Assay
| Receptor Subtype | EC50 (nM) | Emax (% of 5-HT response) |
| 5-HT1A | 4.1 ± 1.0 | 100 |
| 5-HT1B | 10.0 ± 1.6 | 100 |
| 5-HT1D | 6.3 ± 1.3 | 100 |
Data represents the mean ± SEM.
Signaling Pathways
The 5-HT1A, 5-HT1B, and 5-HT1D receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/Go family of G proteins. Upon activation by an agonist such as 5-Carboxamidotryptamine, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (Competition Assay)
This protocol describes the determination of the binding affinity (Ki) of 5-Carboxamidotryptamine by measuring its ability to compete with a radiolabeled ligand for binding to 5-HT1A, 5-HT1B, and 5-HT1D receptors.
Materials:
-
HEK293 cells stably expressing human recombinant 5-HT1A, 5-HT1B, or 5-HT1D receptors.
-
[³H]5-Carboxamidotryptamine ([³H]5-CT) as the radioligand.
-
This compound (unlabeled).
-
Binding buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the receptor of interest to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or 10 µM of unlabeled 5-HT (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]5-CT (at a final concentration close to its Kd).
-
50 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 5-Carboxamidotryptamine.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Agonist-Stimulated [³⁵S]GTPγS Binding
This assay measures the functional potency (EC50) and efficacy (Emax) of 5-Carboxamidotryptamine by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to 5-HT1 receptors.
Materials:
-
Membrane preparations expressing 5-HT1A, 5-HT1B, or 5-HT1D receptors (as described above).
-
[³⁵S]GTPγS.
-
This compound.
-
Guanosine 5'-diphosphate (GDP).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other materials as for the radioligand binding assay.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for basal binding) or varying concentrations of this compound.
-
25 µL of membrane preparation.
-
25 µL of GDP (final concentration 10 µM).
-
25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction and process the samples as described in the radioligand binding assay protocol.
-
-
Data Analysis:
-
Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.
-
Plot the stimulated binding against the logarithm of the 5-Carboxamidotryptamine concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis. Efficacy is often expressed as a percentage of the response to a standard full agonist like serotonin (5-HT).
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal. This protocol provides a general framework for assessing the effect of 5-Carboxamidotryptamine on serotonin release in a specific brain region, such as the hippocampus.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Following a scalp incision, drill a small hole in the skull above the target brain region (e.g., hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a collection vial.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the collected dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the post-drug serotonin levels as a percentage of the baseline levels.
-
Analyze the data to determine the time course and magnitude of the effect of 5-Carboxamidotryptamine on extracellular serotonin concentrations.
-
Conclusion
This compound is a powerful pharmacological tool for the investigation of 5-HT1 receptor function. Its character as a high-affinity, non-selective full agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors allows for the comprehensive study of the signaling pathways and physiological responses mediated by this important receptor subfamily. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately characterize the binding and functional properties of 5-CT and other related compounds, thereby advancing our understanding of serotonergic neurotransmission and its role in health and disease.
References
The Physiological Role of 5-Carboxamidotryptamine (5-CT) in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxamidotryptamine (5-CT) is a potent and non-selective tryptamine (B22526) derivative that serves as a valuable pharmacological tool for investigating the serotonergic system. Its high affinity for several serotonin (B10506) (5-HT) receptor subtypes, particularly the 5-HT1A, 5-HT1D, 5-HT5A, and 5-HT7 receptors, makes it a key compound for elucidating the complex physiological roles of these receptors in the central nervous system (CNS). This technical guide provides a comprehensive overview of the physiological role of 5-CT, focusing on its receptor binding profile, downstream signaling pathways, and its effects on neuronal function and behavior. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target the serotonergic system for therapeutic intervention.
Data Presentation: 5-CT Receptor Binding Affinities
The affinity of 5-CT for various 5-HT receptor subtypes is a critical determinant of its physiological effects. The following table summarizes the binding affinities (Ki, pKi) of 5-CT for a range of human 5-HT receptors, compiled from various radioligand binding studies.
| 5-HT Receptor Subtype | Ki (nM) | pKi | Radioligand Used in Assay | Reference Cell/Tissue |
| 5-HT1A | 0.8 - 2.5 | 8.6 - 9.1 | [³H]8-OH-DPAT, [³H]MPPF | HEK293 cells, Rat Cortex |
| 5-HT1B | 3.2 - 10 | 7.5 - 8.5 | [¹²⁵I]GTI | CHO cells |
| 5-HT1D | 0.5 - 1.6 | 8.8 - 9.3 | [³H]5-HT | HEK293 cells |
| 5-HT1E | 12.6 | 7.9 | [³H]5-HT | HEK293 cells |
| 5-HT1F | 20 | 7.7 | [³H]5-HT | HEK293 cells |
| 5-HT2A | >1000 | <6.0 | [³H]Ketanserin | Rat Cortex |
| 5-HT2B | >1000 | <6.0 | [³H]5-HT | CHO cells |
| 5-HT2C | >1000 | <6.0 | [³H]Mesulergine | Porcine Choroid Plexus |
| 5-HT3 | >10000 | <5.0 | [³H]GR65630 | NG108-15 cells |
| 5-HT4 | >1000 | <6.0 | [³H]GR113808 | Guinea Pig Striatum |
| 5-HT5A | 5.0 | 8.3 | [³H]5-CT | Human Brain |
| 5-HT6 | 100 - 200 | 6.7 - 7.0 | [³H]LSD | HeLa cells |
| 5-HT7 | 0.2 - 1.0 | 9.0 - 9.7 | [³H]5-CT, [³H]LSD | CHO cells, HEK293 cells |
Note: Ki and pKi values can vary depending on the experimental conditions, including the radioligand used, tissue/cell preparation, and assay buffer composition.
Signaling Pathways of 5-CT
5-CT elicits its physiological effects by activating distinct intracellular signaling cascades through its interaction with various G protein-coupled receptors (GPCRs). The primary signaling pathways modulated by 5-CT are the Gs, Gi/o, and G12 pathways.
Gs-Coupled Signaling Pathway (Primarily via 5-HT7 Receptors)
Activation of the 5-HT7 receptor by 5-CT leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to changes in gene expression and cellular function.
Gi/o-Coupled Signaling Pathway (Primarily via 5-HT1A and 5-HT5A Receptors)
Conversely, when 5-CT binds to 5-HT1A or 5-HT5A receptors, it activates the Gi/o alpha subunit. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. The βγ subunits of the Gi/o protein can also modulate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
G12-Coupled Signaling Pathway (via 5-HT7 Receptors)
In addition to Gs coupling, the 5-HT7 receptor can also couple to the G12 protein. Activation of the G12 pathway by 5-CT leads to the activation of small GTPases, RhoA and Cdc42. This signaling cascade is implicated in the regulation of the actin cytoskeleton, influencing processes such as neurite outgrowth and cell morphology.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide generalized protocols for key experiments used to characterize the interaction of 5-CT with 5-HT receptors.
Radioligand Binding Assay (Competition Assay)
This protocol describes a typical competition binding assay to determine the affinity (Ki) of 5-CT for a specific 5-HT receptor subtype.
Objective: To determine the concentration of 5-CT that inhibits 50% of the specific binding of a known radioligand to a 5-HT receptor (IC50), from which the Ki can be calculated.
Materials:
-
Cell membranes or tissue homogenates expressing the 5-HT receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]5-CT for 5-HT7).[5]
-
Unlabeled 5-CT solutions of varying concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand that binds to the same receptor, e.g., 10 µM serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of unlabeled 5-CT.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 5-CT.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the effect of 5-CT on intracellular cAMP levels, typically to assess its functional activity at Gs- or Gi/o-coupled receptors.
Objective: To quantify the change in intracellular cAMP concentration in response to 5-CT stimulation.
Materials:
-
Cells expressing the 5-HT receptor of interest (e.g., CHO or HEK293 cells).
-
5-CT solutions of varying concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi/o-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation:
-
For Gs-coupled receptors (e.g., 5-HT7): Add varying concentrations of 5-CT and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
For Gi/o-coupled receptors (e.g., 5-HT1A): Co-stimulate the cells with a fixed concentration of forskolin (to induce a submaximal cAMP response) and varying concentrations of 5-CT. Incubate for a specific time (e.g., 30 minutes) at 37°C.[7]
-
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the log concentration of 5-CT.
-
Determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi/o-coupled receptors) from the dose-response curve.
-
In Vivo Physiological Roles of 5-CT in the CNS
The diverse receptor binding profile of 5-CT translates into a complex array of physiological effects in the central nervous system. Its high affinity for 5-HT1A and 5-HT7 receptors, in particular, suggests its involvement in the modulation of mood, cognition, and neuronal plasticity.
Modulation of Neurotransmitter Release
In vivo microdialysis studies are instrumental in understanding how 5-CT affects the release of neurotransmitters in specific brain regions. Based on its receptor affinities, 5-CT is expected to have the following effects:
-
Serotonin (5-HT): Activation of presynaptic 5-HT1A autoreceptors by 5-CT would be expected to decrease the firing of serotonergic neurons and subsequently reduce 5-HT release in terminal fields such as the prefrontal cortex and hippocampus.[8]
-
Dopamine (B1211576) (DA): The effect of 5-CT on dopamine release is likely to be complex and region-specific. Activation of 5-HT1A receptors can indirectly influence dopaminergic neurotransmission. For instance, stimulation of 5-HT1A receptors in the prefrontal cortex can lead to an increase in dopamine release in this region.[2]
-
Other Neurotransmitters: Through its action on various 5-HT receptors, 5-CT can also indirectly modulate the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate.
Behavioral Effects
Animal behavioral models provide insights into the potential functional consequences of 5-CT administration in the CNS.
-
Anxiety-like Behavior (Elevated Plus Maze): The anxiolytic or anxiogenic potential of 5-CT can be assessed using the elevated plus-maze. Given its potent agonism at 5-HT1A receptors, which are known to have anxiolytic effects, administration of 5-CT would be predicted to increase the time spent in the open arms of the maze, indicative of reduced anxiety.[9][10]
-
Cognitive Function (Novel Object Recognition): The novel object recognition test is used to evaluate learning and memory. The role of 5-HT7 receptors in cognitive processes suggests that 5-CT could modulate performance in this task. Both agonism and antagonism of 5-HT7 receptors have been shown to affect cognitive function, and the net effect of 5-CT would depend on the specific cognitive domain and brain region involved.[11][12][13]
-
Sensorimotor Gating (Prepulse Inhibition of Startle): Prepulse inhibition (PPI) is a measure of sensorimotor gating, a process that is disrupted in several neuropsychiatric disorders. The serotonergic system, particularly 5-HT1A and 5-HT2A receptors, is known to modulate PPI. The effect of 5-CT on PPI would be complex due to its mixed receptor profile. While 5-HT1A receptor activation can sometimes improve PPI, the overall effect of 5-CT would need to be empirically determined.[14][15]
Conclusion
5-Carboxamidotryptamine is a powerful research tool that has significantly contributed to our understanding of the physiological roles of various 5-HT receptor subtypes in the central nervous system. Its high affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors allows for the investigation of their involvement in a wide range of neuronal processes, from intracellular signaling to complex behaviors. The detailed information on its receptor binding profile, signaling pathways, and experimental methodologies provided in this guide is intended to facilitate further research into the therapeutic potential of targeting the serotonergic system for the treatment of neurological and psychiatric disorders. As our understanding of the intricate functions of individual 5-HT receptors continues to evolve, the utility of 5-CT as a selective pharmacological probe will undoubtedly remain invaluable.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yohimbine disrupts prepulse inhibition in rats via action at 5-HT1A receptors, not alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Carboxamidotryptamine Maleate: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxamidotryptamine (5-CT) maleate (B1232345) is a potent and non-selective serotonin (B10506) (5-HT) receptor agonist. As a tryptamine (B22526) derivative closely related to the endogenous neurotransmitter serotonin, 5-CT serves as an invaluable pharmacological tool in the elucidation of 5-HT receptor function and the broader physiological roles of the serotonergic system.[1] Its high affinity for multiple 5-HT receptor subtypes allows for the investigation of complex signaling cascades and physiological responses mediated by this critical neurotransmitter system. This technical guide provides an in-depth overview of the basic research applications of 5-CT, with a focus on its receptor binding profile, functional activity, and the experimental protocols utilized to characterize its effects.
Molecular Profile and Receptor Binding Affinity
5-CT exhibits a broad spectrum of activity across various 5-HT receptor subtypes, acting as a high-affinity agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2] It also demonstrates lower affinity for the 5-HT2, 5-HT3, and 5-HT6 receptors.[1] Its negligible affinity for the 5-HT1E and 5-HT1F receptors further refines its utility as a research tool.[1] The binding affinities of 5-Carboxamidotryptamine for a range of human serotonin receptors are summarized in Table 1.
| Receptor Subtype | Radioligand | Kᵢ (nM) | pKᵢ |
| 5-HT₁A | [³H]8-OH-DPAT | 0.8 | 9.1 |
| 5-HT₁B | [¹²⁵I]GTI | 2.5 | 8.6 |
| 5-HT₁D | [³H]GR-125743 | 1.2 | 8.9 |
| 5-HT₅A | [³H]5-CT | 4.6[2] | 8.3 |
| 5-HT₇ | [³H]5-CT | 0.2 | 9.7 |
Table 1: Binding Affinities (Kᵢ) of 5-Carboxamidotryptamine for Human Serotonin Receptors. Data compiled from various sources.
Functional Potency and In Vitro/In Vivo Effects
The functional activity of 5-CT as a 5-HT receptor agonist has been characterized in a variety of in vitro and in vivo models. Its potency, often expressed as the half-maximal effective concentration (EC₅₀), varies depending on the receptor subtype and the specific functional response being measured.
| Assay Type | Receptor Target(s) | Effect | EC₅₀ (nM) |
| Adenylyl Cyclase Activation (Guinea Pig Hippocampus) | 5-HT₇ / 5-HT₁ₐ | cAMP Production | ~1 |
| Drinking Behavior (Rat) | 5-HT₁-like | Increased Water Intake | 0.04 µmol/kg (in vivo)[3] |
| Hypothermia (Mouse) | 5-HT₇ | Reduction in Rectal Temperature | - |
| Vasodilation (Anesthetized Cat) | 5-HT₁-like | Decrease in Blood Pressure | - |
Table 2: Functional Potency (EC₅₀) of 5-Carboxamidotryptamine in Various Assays.
Signaling Pathways
As an agonist at multiple G-protein coupled receptors (GPCRs), 5-CT initiates a cascade of intracellular signaling events. The primary signaling pathways activated by 5-CT at its high-affinity targets, the 5-HT₁ and 5-HT₇ receptors, are depicted below.
Figure 1: Signaling pathways activated by 5-Carboxamidotryptamine at 5-HT₁ and 5-HT₇ receptors.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of 5-CT for a specific 5-HT receptor subtype using a competitive radioligand binding assay.
Figure 2: General workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the 5-HT receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and protein concentration is determined.
-
-
Assay Incubation:
-
In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [³H]5-CT or a subtype-selective radiolabeled antagonist) and a range of concentrations of unlabeled 5-CT.
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled competing ligand.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of 5-CT that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Adenylyl Cyclase Functional Assay (General Protocol)
This protocol describes a general method to assess the functional activity of 5-CT at Gₛ- or Gᵢ/ₒ-coupled 5-HT receptors by measuring its effect on adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing the 5-HT receptor of interest (e.g., 5-HT₇) are cultured to an appropriate density.
-
Cell membranes are prepared as described in the radioligand binding assay protocol.
-
-
Adenylyl Cyclase Reaction:
-
Membrane preparations are incubated in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and varying concentrations of 5-CT.
-
The reaction is initiated by the addition of the membranes and incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Termination and cAMP Measurement:
-
The reaction is terminated by the addition of a stop solution (e.g., 0.5 M HCl).
-
The amount of cAMP produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
The concentration-response curve for 5-CT-stimulated (or inhibited) cAMP production is plotted.
-
The EC₅₀ value, representing the concentration of 5-CT that produces 50% of the maximal response, is determined using non-linear regression analysis.
-
In Vivo Cardiovascular Assessment in Rats (General Protocol)
This protocol provides a general framework for evaluating the cardiovascular effects of 5-CT in an anesthetized rat model.
Detailed Methodology:
-
Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with urethane (B1682113) or a combination of ketamine/xylazine).
-
The trachea is cannulated to ensure a clear airway.
-
A catheter is inserted into a femoral artery to continuously monitor blood pressure and heart rate via a pressure transducer.
-
A catheter is inserted into a femoral vein for intravenous administration of 5-CT.
-
-
Drug Administration and Data Acquisition:
-
After a stabilization period, a baseline recording of blood pressure and heart rate is obtained.
-
5-CT maleate is dissolved in saline and administered intravenously as a bolus injection or a continuous infusion at increasing doses.
-
Cardiovascular parameters are continuously recorded using a data acquisition system.
-
-
Data Analysis:
-
The changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are calculated for each dose of 5-CT.
-
Dose-response curves are constructed to determine the potency and efficacy of 5-CT in modulating cardiovascular parameters.
-
To investigate the receptor subtypes involved, selective 5-HT receptor antagonists can be administered prior to 5-CT administration to assess their ability to block the observed cardiovascular responses.[3]
-
Conclusion
5-Carboxamidotryptamine maleate remains a cornerstone pharmacological tool for the investigation of the serotonergic system. Its well-characterized, albeit non-selective, agonist activity at multiple 5-HT receptors provides a powerful means to probe the intricate signaling pathways and physiological functions regulated by serotonin. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the multifaceted actions of this important research compound. A thorough understanding of its receptor binding profile and functional potencies is essential for the accurate interpretation of experimental results and for advancing our knowledge of serotonergic pharmacology.
References
An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 5-Carboxamidotryptamine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carboxamidotryptamine (5-CT) maleate (B1232345) is a potent tryptamine (B22526) derivative and a valuable research tool for investigating the serotonergic system. This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies associated with 5-Carboxamidotryptamine maleate. It is a non-selective but high-affinity agonist for several serotonin (B10506) (5-HT) receptor subtypes, particularly within the 5-HT1 and 5-HT7 families.[1][2] This document details its receptor binding affinities, functional potencies, and the intracellular signaling cascades it modulates. Furthermore, it provides standardized protocols for essential in vitro assays and visual representations of signaling pathways and experimental workflows to facilitate its application in research and drug development.
Chemical Properties
This compound is the maleate salt of 5-Carboxamidotryptamine. The tryptamine core is structurally related to the endogenous neurotransmitter serotonin.
| Property | Value | Reference |
| IUPAC Name | 3-(2-aminoethyl)-1H-indole-5-carboxamide; (2Z)-but-2-enedioic acid | |
| Synonyms | 5-CT, AH-21467 | [2] |
| Molecular Formula | C₁₁H₁₃N₃O · C₄H₄O₄ | [2] |
| Molecular Weight | 319.32 g/mol | [2] |
| CAS Number | 74885-72-6 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [2] |
| Purity | ≥98% (typically analyzed by HPLC) | |
| Storage | Store at -20°C for long-term stability |
Pharmacological Profile: A High-Affinity Serotonin Receptor Agonist
5-Carboxamidotryptamine is a potent agonist at multiple serotonin receptors, exhibiting the highest affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptor subtypes.[1] It displays lower affinity for the 5-HT2, 5-HT3, and 5-HT6 receptors and has negligible affinity for the 5-HT1E and 5-HT1F receptors.[1]
Receptor Binding Affinity and Functional Potency
The following table summarizes the binding affinity (Ki) and/or functional potency (EC50) of 5-Carboxamidotryptamine at various human serotonin receptors. It is important to note that values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| 5-HT1A | Ki | ~1.1 | |
| 5-HT1B | EC50 | 14 | [3] |
| 5-HT1D | pIC50 (High Affinity) | 8.3 | |
| 5-HT1D | pIC50 (Low Affinity) | 5.5 | |
| 5-HT5A | Ki | 4.6 | [4] |
| 5-HT7 | EC50 | 1.3 |
Signaling Pathways
As an agonist at various G-protein coupled receptors (GPCRs), this compound initiates distinct intracellular signaling cascades depending on the receptor subtype it activates.
5-HT1 Receptor Signaling
The 5-HT1 receptor subtypes (1A, 1B, and 1D) are classically coupled to inhibitory G-proteins of the Gi/o family. Upon activation by 5-Carboxamidotryptamine, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Downstream effects can include the modulation of ion channel activity, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a reduction in neuronal excitability.
5-HT7 Receptor Signaling
In contrast to the 5-HT1 receptors, the 5-HT7 receptor is coupled to a stimulatory G-protein, Gs. Activation of the 5-HT7 receptor by 5-Carboxamidotryptamine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway is involved in a variety of cellular responses, including the regulation of neuronal excitability and synaptic plasticity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT1A).
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM serotonin).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
96-well microplates.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Total Binding: Add assay buffer, the specific radioligand at a concentration near its Kd, and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, the cell membrane preparation, and a high concentration of the non-specific binding determinator.
-
Competitive Binding: Add assay buffer, the radioligand, the cell membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Agonist Potency (EC50) Determination
This protocol outlines a cell-based functional assay to determine the potency (EC50) of this compound in modulating intracellular cAMP levels, for example, at the 5-HT7 receptor.
Materials:
-
A cell line stably expressing the target serotonin receptor (e.g., HEK293 cells expressing human 5-HT7).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound solutions of varying concentrations.
-
A cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96-well or 384-well microplates.
-
A microplate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add the assay buffer containing varying concentrations of this compound to the wells. Include control wells with buffer only (basal) and a known agonist (positive control).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Experimental Workflow for Pharmacological Characterization
The comprehensive characterization of a serotonin receptor agonist like this compound follows a logical workflow, starting from initial binding studies to functional and downstream signaling analysis.
Conclusion
This compound is a powerful pharmacological tool for the study of the serotonergic system. Its high affinity and agonist activity at multiple 5-HT1 and 5-HT7 receptors make it an invaluable compound for elucidating the physiological and pathophysiological roles of these receptors. This technical guide provides the essential chemical and pharmacological data, along with detailed experimental protocols and visual aids, to support its effective use in research and development. A thorough understanding of its properties and the appropriate experimental methodologies is crucial for the accurate interpretation of research findings and the potential development of novel therapeutics targeting the serotonin system.
References
- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. This compound | Non-selective 5-HT1 | Tocris Bioscience [tocris.com]
- 3. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Research Applications of 5-Carboxamidotryptamine Maleate (CAS: 74885-72-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carboxamidotryptamine (5-CT) maleate (B1232345) is a potent and well-characterized tryptamine (B22526) derivative that serves as a high-affinity agonist for multiple serotonin (B10506) (5-HT) receptor subtypes. Its broad yet distinct pharmacological profile has established it as an invaluable tool in neuroscience and pharmacology research. This technical guide provides a comprehensive overview of the core research applications of 5-CT, with a focus on its receptor binding affinity, functional effects, and the experimental methodologies employed in its study. Detailed signaling pathways and experimental workflows are presented to facilitate its use in laboratory settings.
Introduction
5-Carboxamidotryptamine, a structural analog of the neurotransmitter serotonin, is a non-selective but highly potent agonist at several 5-HT receptors.[1] It demonstrates high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, with lower affinity for 5-HT2, 5-HT3, and 5-HT6 receptors, and negligible affinity for 5-HT1E and 5-HT1F receptors. This profile makes 5-CT an essential pharmacological probe for elucidating the physiological and pathophysiological roles of these specific serotonin receptor subtypes. Its applications span from fundamental receptor characterization to in vivo studies of complex physiological processes such as thermoregulation, cardiovascular function, and behavior.
Pharmacological Profile
The utility of 5-Carboxamidotryptamine maleate in research is primarily defined by its binding affinity and selectivity for various serotonin receptors. The following tables summarize the quantitative data on its receptor binding profile.
Table 1: Binding Affinity of 5-Carboxamidotryptamine at Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (pKi) |
| 5-HT1A | 0.2 - 1.5 | 8.8 - 9.7 |
| 5-HT1B | 1.0 - 10 | 8.0 - 9.0 |
| 5-HT1D | 0.5 - 5.0 | 8.3 - 9.3 |
| 5-HT2A | >100 | <7.0 |
| 5-HT2C | >100 | <7.0 |
| 5-HT5A | 4.6 | 8.34 |
| 5-HT7 | 0.1 - 2.0 | 8.7 - 10.0 |
Note: Ki and pKi values are compiled from multiple sources and may vary depending on the experimental conditions (e.g., radioligand, tissue preparation).
Table 2: Functional Activity of 5-Carboxamidotryptamine in In Vivo Models
| Experimental Model | Species | Route of Administration | Dose Range | Observed Effect | Primary Receptor(s) Implicated |
| Hypothermia | Mouse, Rat, Guinea Pig | i.p., s.c. | 0.1 - 3 mg/kg | Dose-dependent reduction in rectal temperature | 5-HT7 |
| Cardiovascular Regulation | Cat, Rabbit | i.v. | 0.01 - 10 µg/kg | Decreased diastolic blood pressure, increased heart rate | 5-HT1-like, 5-HT7 |
| Drinking Behavior | Rat | s.c. | 0.04 - 0.08 µmol/kg | Increased water intake | 5-HT1-like |
| Plasma Glucose Regulation | Rat | i.p. | >0.05 mg/kg | Hyperglycemia | 5-HT7 |
Signaling Pathways
5-Carboxamidotryptamine exerts its effects by activating G-protein coupled receptors (GPCRs), primarily the Gi/o-coupled 5-HT1A receptor and the Gs-coupled 5-HT7 receptor.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by 5-CT leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.[2]
5-HT7 Receptor Signaling
In contrast, the activation of the 5-HT7 receptor by 5-CT engages a stimulatory G-protein (Gs).[3] The Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[4][5][6][7] This pathway is implicated in various physiological responses, including smooth muscle relaxation and thermoregulation.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vitro Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific 5-HT receptor, using 5-CT as a reference compound.
Objective: To determine the Ki of a test compound at a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
This compound stock solution.
-
Test compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound or 5-CT (for generating a standard curve).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hypothermia Study in Mice
This protocol details a common in vivo experiment to assess the 5-HT7 receptor-mediated effects of 5-CT.
Objective: To evaluate the effect of 5-Carboxamidotryptamine on core body temperature in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Sterile saline (0.9% NaCl).
-
Rectal thermometer for small animals.
-
Animal scale.
Methodology:
-
Acclimatization: House the mice in a temperature-controlled environment (e.g., 21 ± 1°C) with a 12-hour light/dark cycle for at least one week before the experiment. Allow free access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/ml).
-
Baseline Measurement: On the day of the experiment, measure the basal rectal temperature of each mouse.
-
Drug Administration: Administer 5-CT or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
Temperature Monitoring: Measure the rectal temperature at regular intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the change in body temperature from the baseline for each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of 5-CT with the vehicle control group.
Research Applications and Future Directions
This compound remains a cornerstone tool for:
-
Characterizing novel 5-HT receptor ligands: It serves as a reference agonist in binding and functional assays.
-
Investigating the role of 5-HT1 and 5-HT7 receptors in physiological processes: Its use in animal models has been instrumental in understanding the involvement of these receptors in thermoregulation, cardiovascular control, and mood.[8][9][10][11][12]
-
Validating animal models of neuropsychiatric disorders: Changes in the response to 5-CT can be indicative of alterations in the serotonin system in models of depression and anxiety.
Future research will likely focus on using 5-CT to explore the therapeutic potential of targeting 5-HT1 and 5-HT7 receptors for a range of disorders, including migraine, anxiety, and cognitive deficits. Furthermore, its use in conjunction with selective antagonists will continue to be crucial for dissecting the specific contributions of individual receptor subtypes to complex physiological and behavioral phenomena.
Conclusion
This compound is a powerful and versatile pharmacological tool with a well-defined profile as a potent agonist at multiple serotonin receptors. Its continued use in both in vitro and in vivo experimental paradigms is essential for advancing our understanding of the serotonergic system and for the development of novel therapeutics targeting this critical neurotransmitter network. This guide provides the foundational knowledge and methodological framework to effectively utilize this compound in a research setting.
References
- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin (5-HT7) receptor-stimulated activation of cAMP-PKA pathway in bovine corneal epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. No hypothermic response to serotonin in 5-HT7 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects from stimulation of 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Hydroxytryptamine-induced hypothermia in rats as an in vivo model for the quantitative study of 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of hypothermia as a model of 5-hydroxytryptamine1A receptor-mediated activity in the rat: a pharmacological characterization of the actions of novel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using 5-Carboxamidotryptamine Maleate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxamidotryptamine (5-CT) is a potent tryptamine (B22526) derivative and a high-affinity agonist for multiple serotonin (B10506) (5-HT) receptors.[1][2] These application notes provide a comprehensive overview of the use of 5-CT maleate (B1232345) in rodent models for in vivo research, summarizing its pharmacological profile and providing detailed protocols for its administration and the assessment of its physiological and behavioral effects.
Pharmacological Profile: 5-CT is a non-selective agonist with high affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₒ, 5-HT₅ₐ, and 5-HT₇ receptors.[1][2] It also exhibits lower affinity for 5-HT₂, 5-HT₃, and 5-HT₆ receptors.[1] Its potent and broad-spectrum activity makes it a valuable tool for investigating the roles of these receptor subtypes in various physiological processes.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using 5-Carboxamidotryptamine maleate in rodent models.
Table 1: Dose-Response Data for 5-CT in Rodent Models
| Species | Effect Measured | Route of Administration | Effective Dose Range | Antagonist Used (to determine receptor mediation) | Reference |
| Rat | Increased Water Intake | Subcutaneous (s.c.) | ED₅₀ = 0.04 µmol/kg | Methysergide (5-HT₁/₂ antagonist) | [3] |
| Rat | Reduced Food Intake | Intraperitoneal (i.p.) | ID₅₀ = 0.06 µmol/kg | Methysergide (5-HT₁/₂ antagonist) | [4] |
| Cat | Vasodilation, Tachycardia | Intravenous (i.v.) | 0.01 - 1 µg/kg | Methiothepin (non-selective 5-HT antagonist) | [5] |
| Rat | Increased Bursting Frequency (in vitro slices) | Application to ACSF | EC₅₀ = 8-10 nM | WAY 100635 (5-HT₁ₐ antagonist) | [6] |
Table 2: Receptor Binding Affinity (Ki, nM) of 5-Carboxamidotryptamine
| Receptor Subtype | Reported Ki (nM) |
| 5-HT₁ₐ | High Affinity |
| 5-HT₁ₑ | High Affinity |
| 5-HT₁ₒ | High Affinity |
| 5-HT₅ₐ | High Affinity |
| 5-HT₇ | High Affinity |
Note: Specific Ki values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., sterile HCl and NaOH)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of 5-CT maleate: Based on the desired concentration and final volume. The molecular weight of this compound is 319.32 g/mol .
-
Dissolve the 5-CT maleate: Add the calculated amount of 5-CT maleate powder to a sterile vial. Add the sterile vehicle (e.g., saline) to the vial.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but stability at higher temperatures should be considered.
-
Adjust pH (if necessary): Check the pH of the solution. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile HCl or NaOH.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This removes any potential microbial contamination.
-
Storage: Store the prepared solution at an appropriate temperature (e.g., 4°C for short-term storage or -20°C for longer-term storage). Check supplier recommendations for storage of solutions.
Protocol 2: Subcutaneous (s.c.) Administration of 5-CT Maleate in Rats
Materials:
-
Prepared and sterile 5-CT maleate solution
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Rat restraint device (optional)
-
Gauze pads
-
Sharps container
Procedure:
-
Animal Preparation: Acclimatize the rats to the experimental environment to minimize stress. Weigh each rat to determine the correct injection volume.
-
Syringe Preparation: Draw the calculated volume of the 5-CT maleate solution into a sterile syringe. Remove any air bubbles.
-
Restraint: Gently restrain the rat. This can be done by grasping the loose skin at the scruff of the neck with one hand. For a more secure hold, the rat can be wrapped in a small towel.
-
Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Swab the injection site with 70% ethanol on a gauze pad and allow it to dry.
-
Injection: With the bevel of the needle facing up, lift a fold of skin to create a "tent". Insert the needle at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.
-
Administer the Injection: If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.
-
Withdrawal of Needle: Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Post-injection Monitoring: Return the rat to its cage and monitor for any adverse reactions.
-
Disposal: Dispose of the syringe and needle in a designated sharps container.
Protocol 3: Assessment of Drinking and Feeding Behavior in Rats Following 5-CT Administration
Materials:
-
Individually housed rat cages
-
Pre-weighed food containers
-
Calibrated water bottles
-
Balance for weighing food and water bottles
-
Data recording sheets or software
Procedure:
-
Baseline Measurement: For at least 3 days prior to the experiment, measure the daily food and water intake for each rat to establish a stable baseline. The measurements should be taken at the same time each day.
-
Habituation: Handle the rats and simulate the injection procedure (e.g., with a saline injection) during the baseline period to acclimate them to the experimental procedures.
-
Drug Administration: On the experimental day, administer 5-CT maleate or vehicle control according to Protocol 2.
-
Data Collection: Immediately after the injection, return the rats to their home cages with pre-weighed food and water bottles.
-
Time-course Measurements: Measure food and water consumption at specific time points post-injection (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 24 hr). To do this, remove and weigh the food container and water bottle, and calculate the amount consumed.
-
Data Analysis: Compare the food and water intake between the 5-CT treated group and the vehicle control group at each time point. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by 5-Carboxamidotryptamine and a typical experimental workflow for its in vivo study.
Caption: 5-CT Activated Signaling Pathways.
Caption: In Vivo 5-CT Experimental Workflow.
References
Application Notes and Protocols: Utilizing 5-Carboxamidotryptamine maleate in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxamidotryptamine (5-CT) is a potent and well-characterized serotonin (B10506) (5-HT) receptor agonist. Its high affinity for multiple 5-HT receptor subtypes, particularly within the 5-HT1, 5-HT5, and 5-HT7 families, makes it an invaluable tool in neuroscience research and drug discovery.[1][2][3] These application notes provide a comprehensive overview of the use of 5-Carboxamidotryptamine maleate (B1232345) in radioligand binding assays, including its receptor binding profile, detailed experimental protocols, and visual representations of associated pathways and workflows.
Data Presentation: Receptor Binding Profile of 5-Carboxamidotryptamine
The selectivity of 5-Carboxamidotryptamine across various 5-HT receptor subtypes is crucial for its application in research. The following table summarizes its binding affinities (Ki) for a range of human serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Receptor Family |
| 5-HT1A | ~1.3 | 5-HT1 |
| 5-HT1B | ~2.5 | 5-HT1 |
| 5-HT1D | ~0.5 | 5-HT1 |
| 5-HT1E | Negligible Affinity | 5-HT1 |
| 5-HT1F | ~700 | 5-HT1 |
| 5-HT2A | >1000 | 5-HT2 |
| 5-HT2C | >1000 | 5-HT2 |
| 5-HT3 | >1000 | 5-HT3 |
| 5-HT5A | 4.6[1] | 5-HT5 |
| 5-HT6 | >1000 | 5-HT6 |
| 5-HT7 | ~0.2 | 5-HT7 |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation. The values presented here are compiled from various sources for comparative purposes.
Signaling Pathways
5-Carboxamidotryptamine, as a serotonin receptor agonist, primarily initiates intracellular signaling cascades through G protein-coupled receptors (GPCRs). The activation of these receptors can lead to either the inhibition or stimulation of adenylyl cyclase, or the activation of phospholipase C, depending on the G protein subtype to which the receptor is coupled.
Caption: Signaling pathway of 5-CT via G protein-coupled 5-HT receptors.
Experimental Protocols
A common application of 5-Carboxamidotryptamine in radioligand binding assays is as a competitor to determine the binding affinity of novel compounds for specific 5-HT receptors. The following is a detailed protocol for a competition binding assay using [3H]5-HT as the radioligand and membranes from cells expressing the human 5-HT1D receptor.
I. Materials and Reagents
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [3H]5-Hydroxytryptamine ([3H]5-HT) with a specific activity of 20-30 Ci/mmol.
-
Competitor: 5-Carboxamidotryptamine maleate salt.
-
Non-specific Binding Control: Unlabeled 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell harvester with GF/B glass fiber filters
-
Scintillation counter
-
II. Experimental Workflow
The workflow for a competition radioligand binding assay involves several key steps from membrane preparation to data analysis.
Caption: Experimental workflow for a competition radioligand binding assay.
III. Detailed Method
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the [3H]5-HT stock in the assay buffer to a final concentration of approximately 2-5 nM.
-
Prepare the unlabeled 5-HT solution for determining non-specific binding at a final concentration of 10 µM.
-
Thaw the receptor membrane preparation on ice and dilute it in the assay buffer to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]5-HT, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM unlabeled 5-HT, 50 µL of [3H]5-HT, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of each 5-CT dilution, 50 µL of [3H]5-HT, and 100 µL of the membrane preparation.
-
Perform all additions in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the GF/B filter mat in ice-cold wash buffer.
-
Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mat.
-
Place the filter mat in a scintillation vial or a sample bag with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the 5-CT concentration. The percentage of specific binding at each concentration of 5-CT is calculated as: (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of 5-CT that inhibits 50% of the specific binding of [3H]5-HT.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]5-HT).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Logical Relationships in Receptor Selectivity
The utility of 5-CT in radioligand binding assays is dictated by its affinity profile across different 5-HT receptor subtypes. This allows researchers to use it as a selective agonist for certain receptors or as a tool to characterize novel compounds at a range of 5-HT receptors.
Caption: Receptor selectivity profile of 5-Carboxamidotryptamine (5-CT).
Conclusion
This compound is a versatile and potent tool for the investigation of the serotonergic system. Its well-defined binding profile allows for its use as a reference compound in radioligand binding assays to characterize the affinity and selectivity of novel ligands for various 5-HT receptors. The detailed protocols provided herein offer a robust framework for researchers to effectively utilize 5-CT in their studies.
References
Application of 5-Carboxamidotryptamine Maleate in Smooth Muscle Contraction Studies
Application Note
Introduction
5-Carboxamidotryptamine (5-CT) maleate (B1232345) is a potent and high-affinity serotonin (B10506) receptor agonist, primarily targeting the 5-HT1 and 5-HT7 receptor subtypes. Its utility in pharmacological research lies in its ability to selectively activate these receptors, enabling the characterization of their roles in various physiological processes, particularly in the context of smooth muscle function. Depending on the tissue and the predominant 5-HT receptor subtype expressed, 5-CT can elicit either contraction or relaxation of smooth muscle, making it a valuable tool for dissecting the complex mechanisms of serotonergic regulation in vascular, gastrointestinal, and respiratory systems.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing 5-Carboxamidotryptamine maleate in the study of smooth muscle contraction.
Pharmacological Profile
5-Carboxamidotryptamine is a non-selective agonist with high affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 receptors. Its effect on smooth muscle is tissue-dependent:
-
Contraction: In tissues where 5-HT1 receptors are predominantly coupled to contractile pathways, such as some vascular smooth muscles, 5-CT induces vasoconstriction. This effect is often mediated by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium concentrations.
-
Relaxation: In smooth muscles where 5-HT7 receptors are the primary mediators, such as in the gastrointestinal tract and certain blood vessels, 5-CT induces relaxation.[1] This response is typically coupled to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of 5-Carboxamidotryptamine (5-CT) maleate and associated antagonists in various smooth muscle preparations.
Table 1: Potency (EC50/pEC50) of this compound in Smooth Muscle Preparations
| Agonist | Tissue | Species | Effect | EC50 / pEC50 | Reference |
| 5-Carboxamidotryptamine | Middle Cerebral Artery | Rat | Contraction | 14 ± 3 nM | [3] |
| 5-Carboxamidotryptamine | Small Muscular Pulmonary Arteries | Human | Contraction | pEC50: 7.1 ± 0.3 |
Table 2: Antagonist Affinity (pA2/pKB) against 5-HT or 5-CT Induced Responses in Smooth Muscle
| Antagonist | Agonist | Tissue | Species | pA2 / pKB | Reference |
| Methysergide | 5-HT | Colon Circular Smooth Muscle | Human | pA2: 7.6 | [2] |
| Mesulergine | 5-HT | Colon Circular Smooth Muscle | Human | pKB: 8.3 | [2] |
| DAU 6285 | 5-HT | Colon Circular Smooth Muscle | Human | pA2: 6.32 | [4] |
| GR 113808 | 5-HT | Colon Circular Smooth Muscle | Human | pKB: 8.9 ± 0.24 | [4] |
| Methysergide | 5-HT | Feline Ileal Longitudinal Smooth Muscle | Feline | - | [5] |
| GR113808 | 5-HT | Feline Ileal Longitudinal Smooth Muscle | Feline | - | [5] |
Experimental Protocols
Protocol 1: Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction
This protocol describes the methodology for assessing the contractile or relaxant effects of this compound on isolated smooth muscle tissues.
1. Materials and Reagents:
-
Isolated Smooth Muscle Tissue (e.g., rat aorta, guinea pig ileum, human pulmonary artery)
-
Krebs-Henseleit Solution (or other appropriate physiological salt solution)
-
This compound
-
5-HT receptor antagonists (e.g., methysergide, ketanserin)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated organ bath system with force-displacement transducer
-
Data acquisition system
2. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Promptly dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully clean the tissue of any adherent connective and fatty tissues.
-
For vascular rings, cut segments of 2-3 mm in length. For longitudinal muscle strips (e.g., ileum), cut segments of 1.5-2 cm.
-
Tie silk or cotton sutures to both ends of the tissue preparation.
3. Experimental Setup:
-
Mount the tissue strip in the organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the lower suture to a fixed hook in the chamber and the upper suture to a force-displacement transducer.
-
Apply an optimal resting tension to the tissue (e.g., 1-2 g for rat aorta) and allow it to equilibrate for 60-90 minutes.
-
Wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes during the equilibration period.
4. Experimental Procedure:
-
Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a standard depolarizing agent, such as 60 mM KCl.
-
Cumulative Concentration-Response Curve:
-
Once the tissue has returned to baseline, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
-
Antagonist Studies:
-
To determine the receptor subtype involved, pre-incubate a separate tissue preparation with a specific 5-HT receptor antagonist for a defined period (e.g., 30 minutes) before constructing the 5-CT concentration-response curve.
-
The shift in the concentration-response curve can be used to calculate the pA2 value of the antagonist.
-
5. Data Analysis:
-
Record the contractile or relaxant response as a change in tension (grams or millinewtons).
-
Normalize the responses as a percentage of the maximal contraction induced by KCl or the maximal response to 5-CT.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and pA2 values using appropriate pharmacological software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Experimental workflow for studying 5-CT effects.
Caption: Signaling pathways of 5-CT in smooth muscle.
References
- 1. Frontiers | 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders [frontiersin.org]
- 2. Evidence for 5-HT7 receptors mediating relaxation of human colonic circular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoconstrictor 5-HT receptors in the smooth muscle of the rat middle cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of 5-Hydroxytryptamine Receptors Involved in Contraction of Feline Ileal Longitudinal Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of 5-CT on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxamidotryptamine (5-CT) is a potent serotonin (B10506) (5-HT) receptor agonist with high affinity for the 5-HT1A and 5-HT7 receptor subtypes. Activation of these receptors has been shown to influence cardiovascular function, primarily by inducing a hypotensive effect.[1][2][3] These application notes provide detailed protocols for assessing the effect of 5-CT on blood pressure in preclinical animal models, offering a framework for researchers in pharmacology and drug development.
Mechanism of Action: Signaling Pathways
5-CT elicits its cardiovascular effects predominantly through the activation of 5-HT1A and 5-HT7 receptors, which are G protein-coupled receptors (GPCRs).
-
5-HT1A Receptor Pathway: 5-HT1A receptors are coupled to Gi/o proteins.[4] Their activation in the central nervous system, particularly in the rostral ventrolateral medulla, leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This cascade ultimately causes central sympathoinhibition and an increase in cardiac vagal drive, leading to a decrease in blood pressure and heart rate.[1][2][5]
-
5-HT7 Receptor Pathway: 5-HT7 receptors are coupled to Gs proteins.[6] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6] This pathway is associated with smooth muscle relaxation in the vasculature, contributing to vasodilation and a subsequent reduction in blood pressure.[3][6]
Below are diagrams illustrating these signaling pathways.
References
- 1. Influence of 5-HT1A receptor agonists on sympathetic and parasympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 3. The 5-HT7 receptor restrains 5-HT-induced 5-HT2A mediated contraction in the isolated abdominal vena cava - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring 5-Carboxamidotryptamine Maleate-Induced Hyperglycemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxamidotryptamine (5-CT) is a potent, non-selective serotonin (B10506) receptor agonist with high affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5, and 5-HT7 receptors. Preclinical studies in rodent models have demonstrated that systemic administration of 5-CT can induce a significant, transient hyperglycemic state.[1] This effect is primarily mediated through the activation of 5-HT7 receptors, which facilitates the release of adrenaline from the adrenal glands, leading to an increase in blood glucose levels.[1] Understanding the mechanisms and characteristics of 5-CT-induced hyperglycemia is crucial for researchers investigating serotonergic regulation of glucose homeostasis and for drug development professionals evaluating the metabolic side effects of novel serotonergic compounds.
These application notes provide detailed protocols for inducing and measuring 5-CT-mediated hyperglycemia in a research setting. The described techniques are essential for characterizing the dose-response relationship, time course, and underlying physiological mechanisms of this phenomenon.
Key Experimental Techniques
The investigation of 5-Carboxamidotryptamine (5-CT) induced hyperglycemia involves a series of well-defined experimental procedures. The overall workflow begins with the administration of 5-CT to the animal model, followed by the monitoring of blood glucose levels over time. To further investigate the underlying mechanisms, plasma can be collected for the analysis of key hormones such as adrenaline, noradrenaline, insulin (B600854), and glucagon (B607659). Additionally, a glucose tolerance test can be performed to assess the animal's ability to clear a glucose load under the influence of 5-CT.
Caption: A flowchart illustrating the key experimental procedures for investigating 5-CT induced hyperglycemia.
Data Presentation: Quantitative Summary of 5-CT Effects
The following tables summarize the quantitative effects of 5-Carboxamidotryptamine maleate (B1232345) on plasma glucose, insulin, and glucagon levels in rats, based on previously published data.
Table 1: Dose-Dependent Effect of 5-CT on Plasma Glucose Levels in Rats [1]
| 5-CT Dose (mg/kg) | Change in Plasma Glucose (%) | Statistical Significance |
| 0.05 | Significant Increase | p < 0.05 |
| 0.1 | 35% Increase | p < 0.01 |
Table 2: Effect of 5-CT on Plasma Insulin and Glucagon Levels in Rats [1]
| Hormone | Effect of 5-CT | Notes |
| Insulin | Increased at high doses | Serum insulin levels were elevated following a high dose of 5-CT. |
| Glucagon | No significant effect | 5-CT did not affect plasma glucagon levels. |
Experimental Protocols
Protocol 1: Induction of Hyperglycemia with 5-Carboxamidotryptamine Maleate in Rats
Objective: To induce a hyperglycemic state in rats through the systemic administration of 5-CT.
Materials:
-
This compound salt
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (200-250 g)
-
Animal balance
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Preparation of 5-CT Solution: On the day of the experiment, prepare a fresh solution of this compound in sterile saline. For a 0.1 mg/kg dose in a 250 g rat, a common injection volume is 1 ml/kg. Therefore, dissolve 0.1 mg of 5-CT in 1 ml of saline. Adjust concentration based on the desired dosage and injection volume.
-
Animal Handling and Dosing:
-
Weigh each rat accurately to determine the precise volume of the 5-CT solution to be administered.
-
Gently restrain the rat and administer the calculated volume of the 5-CT solution via intraperitoneal (IP) injection.
-
For control animals, administer an equivalent volume of sterile saline.
-
-
Post-Injection Monitoring: Observe the animals for any immediate adverse reactions.
Protocol 2: Measurement of Blood Glucose Levels
Objective: To quantify the changes in blood glucose concentrations following the administration of 5-CT.
Materials:
-
Handheld glucometer and corresponding test strips
-
Lancets or sterile needles (25-27 gauge)
-
Gauze pads
-
Restraining device for rats (optional)
Procedure:
-
Baseline Blood Glucose Measurement: Prior to 5-CT or vehicle administration, obtain a baseline blood glucose reading (t=0).
-
Gently restrain the rat.
-
Make a small puncture on the lateral tail vein using a sterile lancet or needle.
-
Gently "milk" the tail to obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
-
Time-Course Measurement: Following the injection of 5-CT or vehicle, measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) using the same procedure as the baseline measurement.
-
Data Analysis: Express the blood glucose levels as mg/dL or mmol/L. Calculate the percentage change from baseline for each time point.
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the effect of 5-CT on glucose disposal.
Materials:
-
This compound solution (as prepared in Protocol 1)
-
Sterile 20% dextrose solution
-
Materials for blood glucose measurement (as in Protocol 2)
Procedure:
-
Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
5-CT Administration: Administer the desired dose of 5-CT or vehicle via IP injection.
-
Baseline Glucose: 30 minutes after the 5-CT/vehicle injection, take a baseline blood glucose measurement (t=0).
-
Glucose Challenge: Immediately after the baseline glucose measurement, administer the 20% dextrose solution (2 g/kg body weight) via IP injection.
-
Post-Glucose Blood Sampling: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the dextrose injection.
-
Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 4: Measurement of Plasma Adrenaline and Noradrenaline
Objective: To determine the effect of 5-CT on plasma catecholamine levels.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Syringes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Microcentrifuge tubes
-
Dry ice or -80°C freezer
-
ELISA kit for adrenaline and noradrenaline or access to HPLC-ECD or LC-MS/MS instrumentation
Procedure:
-
Blood Collection: At the desired time point after 5-CT or vehicle administration (e.g., at the peak of the hyperglycemic response), anesthetize the rat.
-
Cardiac Puncture: Expose the thoracic cavity and collect blood via cardiac puncture into a syringe containing an anticoagulant.
-
Plasma Separation: Immediately transfer the blood to a microcentrifuge tube and centrifuge at 4°C to separate the plasma.
-
Plasma Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Catecholamine Analysis:
-
ELISA: Utilize a commercially available ELISA kit for the quantitative determination of adrenaline and noradrenaline in rat plasma, following the manufacturer's instructions.
-
HPLC-ECD or LC-MS/MS: These are highly sensitive and specific methods for catecholamine analysis. The plasma samples will require a pre-analytical sample preparation step, often involving solid-phase extraction, to concentrate the analytes and remove interfering substances.
-
Signaling Pathway
The hyperglycemic effect of 5-Carboxamidotryptamine is initiated by its binding to the 5-HT7 receptor. This Gs-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. This signaling cascade ultimately results in the facilitation of adrenaline release from the adrenal medulla. The released adrenaline then acts on various tissues to increase blood glucose levels through processes such as glycogenolysis and gluconeogenesis.
Caption: The signaling cascade initiated by 5-CT binding to the 5-HT7 receptor, leading to hyperglycemia.
References
Troubleshooting & Optimization
Troubleshooting low solubility of 5-Carboxamidotryptamine maleate in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 5-Carboxamidotryptamine (5-CT) maleate (B1232345) in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Carboxamidotryptamine maleate not dissolving in water or PBS?
While 5-CT maleate is formulated as a salt to improve aqueous solubility, several factors can still hinder its dissolution. Tryptamine-based compounds can be challenging to dissolve, especially at high concentrations or in neutral pH buffers like PBS (pH 7.4). The maleate salt form significantly improves water solubility compared to the freebase; however, complete dissolution may require specific conditions. Some suppliers indicate solubility in water can reach up to 100 mM (approximately 31.93 mg/mL), while others suggest a more conservative 10 mg/mL.[1][2] If you are experiencing issues, it could be due to concentration, pH of the solution, or the need for mechanical assistance.
Q2: What is the recommended first-step solvent for 5-CT maleate?
The recommended starting solvent is high-purity water.[1] If preparing solutions for in vitro or in vivo experiments, using a sterile, buffered solution is acceptable, but be mindful of the pH. For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is a highly effective alternative.[3][4]
Q3: How can I improve the solubility of 5-CT maleate in my aqueous buffer?
If you observe poor solubility in a neutral aqueous buffer, consider the following methods:
-
Mechanical Agitation: Vortex the solution vigorously for several minutes.
-
Sonication: Use a bath sonicator to break up particles and enhance dissolution. This is a recommended step by several suppliers.[3][4]
-
Gentle Warming: Warming the solution to approximately 37°C can increase the rate of dissolution. Avoid aggressive heating to prevent potential degradation of the compound.
-
pH Adjustment: Tryptamine salts are generally more soluble in slightly acidic conditions. If your experimental design permits, lowering the pH of your buffer may improve solubility.
Q4: Can I use an organic solvent like DMSO? How do I prepare a stock solution?
Yes, DMSO is an excellent choice for preparing a concentrated stock solution of 5-CT maleate, with reported solubility as high as 50 mg/mL.[3][4] This stock can then be diluted into your aqueous experimental buffer.
Important: When using a DMSO stock for cell-based assays, ensure the final concentration of DMSO in your culture medium is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Use the following workflow to address solubility challenges with 5-CT maleate.
Quantitative Solubility Data
The solubility of this compound can vary between suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| Water | 10 - 31.93 | ~31 - 100 | May require sonication or gentle warming.[1][2] |
| DMSO | 50 | ~156.6 | Recommended for high-concentration stock solutions.[3][4] |
| DMSO:PBS (pH 7.2) 1:1 | ~0.5 (for Tryptamine) | N/A | Data for parent compound Tryptamine, suggests lower solubility once diluted.[5] |
| Saline/Co-solvent Mix | ≥ 2.5 | ≥ 7.83 | A specific formulation of DMSO, PEG300, Tween-80, and Saline.[3] |
Molecular Weight of this compound: 319.31 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Solution
Materials:
-
This compound powder
-
High-purity water or desired aqueous buffer (e.g., saline)
-
Sterile microcentrifuge tube
-
Vortex mixer and bath sonicator
Procedure:
-
Weigh Compound: Weigh out 3.19 mg of 5-CT maleate on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of your aqueous buffer to the tube.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for at least 2 minutes. Visually inspect for any undissolved particulate matter.
-
Sonication (If Needed): If the solution is not clear, place the tube in a bath sonicator for 5-10 minutes. Check for dissolution periodically.
-
Gentle Warming (Optional): If solids persist, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Final Check & Use: Once the solution is clear, it is ready for use. If preparing a sterile solution for cell culture, it should be passed through a 0.22 µm syringe filter before use.[3]
Protocol 2: Preparation of a 50 mg/mL (156.6 mM) DMSO Stock Solution
Materials:
-
This compound powder
-
Sterile, amber glass vial or cryovial
-
Vortex mixer
Procedure:
-
Weigh Compound: Weigh out 50 mg of 5-CT maleate and add it to the vial.
-
Add Solvent: Carefully add 1.0 mL of high-quality DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Sonication can be used if necessary. The solution should be clear and colorless.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3][4]
Biological Context: Signaling Pathway
5-Carboxamidotryptamine is a potent agonist at multiple serotonin (B10506) (5-HT) receptors, with particularly high affinity for the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 subtypes.[1][6] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily signals through an inhibitory G-protein (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[7][8][9] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to a decrease in neuronal excitability.[9][10]
References
- 1. rndsystems.com [rndsystems.com]
- 2. 5-羧酰胺色胺 马来酸盐 powder, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Addressing stability issues of 5-Carboxamidotryptamine maleate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 5-Carboxamidotryptamine (5-CT) maleate (B1232345) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Carboxamidotryptamine maleate solid powder and solutions?
A1: For the solid form, it is recommended to store this compound at +4°C for short-term storage. For long-term storage of stock solutions, recommendations vary, but generally, it is advised to store them at -20°C for up to one month or at -80°C for up to six months. It is crucial to store solutions in sealed containers to prevent moisture absorption.
Q2: My 5-CT maleate solution has changed color (e.g., turned yellow or brown). What does this indicate?
A2: A change in color of your 5-CT maleate solution is a common indicator of degradation. Tryptamine (B22526) derivatives, especially those with functional groups on the indole (B1671886) ring, are susceptible to oxidation, which can result in the formation of colored degradation products. If you observe a color change, it is recommended to prepare a fresh solution.
Q3: What are the primary factors that can cause the degradation of 5-CT maleate in solution?
A3: The stability of 5-CT maleate in solution can be influenced by several factors, including:
-
pH: The solution's pH can significantly impact stability. Tryptamines can be unstable in both highly acidic and alkaline conditions. Furthermore, the maleate salt of a basic drug can be unstable at a pH above its pH of maximum solubility, leading to the conversion to its less stable free base.
-
Oxidation: The indole ring of the tryptamine structure is susceptible to oxidation, which is a primary degradation pathway. The presence of dissolved oxygen in the solvent can accelerate this process.
-
Light: Exposure to light, particularly UV light, can promote the degradation of tryptamine derivatives.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
Q4: Can I store aqueous solutions of 5-CT maleate for extended periods?
A4: It is not recommended to store aqueous solutions of 5-CT maleate for more than one day, even when refrigerated. For longer-term use, it is best practice to prepare fresh solutions before each experiment or to prepare a concentrated stock solution in an organic solvent like DMSO, which can be stored at low temperatures.
Q5: Is the maleate salt form of 5-CT contributing to its instability?
A5: Yes, the maleate counter-ion can contribute to the instability of the compound in solution. Maleate salts of basic drugs can be susceptible to degradation, particularly in formulations where the microenvironmental pH is not optimized. Lowering the pH of the solution with an acidic agent like citric acid has been shown to stabilize other maleate drug salts.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of degradation of your 5-CT maleate solution, leading to a lower effective concentration of the active compound.
Troubleshooting Workflow:
Troubleshooting Inconsistent Results
Recommended Actions:
-
Visually Inspect the Solution: Check for any signs of degradation, such as discoloration or the presence of particulate matter.
-
Prepare a Fresh Solution: Discard the old solution and prepare a new one from the solid compound.
-
Use a Freshly Prepared Aqueous Solution from a Stock: For optimal consistency, prepare a concentrated stock solution of 5-CT maleate in an inert organic solvent such as DMSO, purged with an inert gas (e.g., argon or nitrogen). Store this stock solution at -80°C. For your experiment, thaw the stock solution and dilute it to the final concentration in your aqueous buffer immediately before use. Do not store the diluted aqueous solution.
-
Re-run a Key Experiment: Use the freshly prepared solution in a control experiment to see if the results are now consistent and as expected.
Issue 2: Rapid degradation of 5-CT maleate solution is suspected.
If you suspect your 5-CT maleate solution is degrading quickly even when prepared fresh, consider the following factors:
Factors Influencing Stability:
| Factor | Potential Issue | Recommended Solution |
| Solvent/Buffer | The pH of the aqueous buffer may not be optimal for stability. The presence of dissolved oxygen can promote oxidation. | Use a buffer with a slightly acidic pH (e.g., pH 6.0-7.0). De-gas the buffer before use by sparging with an inert gas like argon or nitrogen. |
| Light Exposure | Solutions are being prepared and stored under ambient light. | Prepare and handle solutions in a dark environment or by using amber-colored vials to protect them from light. |
| Storage of Aqueous Solution | Storing diluted aqueous solutions, even for a short period. | Always prepare aqueous solutions fresh from a solid or a frozen organic stock solution immediately before the experiment. |
| Contaminants | Presence of metal ions or other impurities in the solvent that can catalyze degradation. | Use high-purity (e.g., HPLC-grade) solvents and reagents for all solutions. |
Experimental Protocols
Protocol for Preparing a Stabilized 5-CT Maleate Stock Solution
This protocol describes the preparation of a more stable stock solution of this compound for research use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, purged with inert gas
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber-colored vials with airtight caps
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a glove box or under a stream of inert gas to minimize exposure to oxygen.
-
Add the required volume of anhydrous, de-gassed DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Sparge the headspace of the vial with inert gas before sealing the cap tightly.
-
Label the vial clearly with the compound name, concentration, date, and solvent.
-
Store the stock solution at -80°C.
Forced Degradation Study Protocol (for Investigating Stability)
This protocol outlines a forced degradation study to identify the degradation pathways and the stability-indicating conditions for 5-CT maleate.
Experimental Workflow for Forced Degradation Study:
Minimizing off-target effects of 5-Carboxamidotryptamine maleate in experiments
Welcome to the technical support center for 5-Carboxamidotryptamine maleate (B1232345) (5-CT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this potent and non-selective serotonin (B10506) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is 5-Carboxamidotryptamine (5-CT) and what are its primary targets?
A1: 5-Carboxamidotryptamine (5-CT) is a tryptamine (B22526) derivative that acts as a high-affinity, non-selective agonist for multiple serotonin (5-HT) receptors. Its primary targets, where it exhibits the highest affinity, include the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1] Due to its high affinity for these receptors, it is a powerful tool for studying serotonergic systems.
Q2: What are the known off-target effects of 5-CT?
A2: The off-target effects of 5-CT are primarily due to its activity at other 5-HT receptor subtypes for which it has a lower affinity, such as 5-HT2, 5-HT3, and 5-HT6 receptors.[1] Activation of these receptors can lead to a variety of unintended physiological responses, complicating data interpretation. For instance, activation of 5-HT2 receptors can lead to calcium mobilization, while 5-HT3 receptor activation results in rapid neuronal depolarization. It is crucial to consider these off-target activities when designing experiments and interpreting results.
Q3: Why is it important to minimize off-target effects in my experiments?
Troubleshooting Guide
Problem: I am observing an unexpected or inconsistent cellular response in my in vitro experiments with 5-CT.
-
Possible Cause 1: Off-target receptor activation.
-
Troubleshooting Steps:
-
Consult Receptor Affinity Data: Refer to the tables below to understand the full spectrum of 5-CT's receptor affinities. Your observed effect might be mediated by a lower-affinity target that is highly expressed in your experimental system.
-
Use Selective Antagonists: Co-incubate your cells with 5-CT and a selective antagonist for the suspected off-target receptor. If the unexpected response is diminished or abolished, it is likely mediated by that off-target receptor.
-
Titrate 5-CT Concentration: Use the lowest effective concentration of 5-CT that elicits your desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target receptors.
-
Employ Cellular Systems with Defined Receptor Expression: If possible, use cell lines that have been genetically modified to express only your target of interest (and not the suspected off-target receptors).
-
-
-
Possible Cause 2: Variability in receptor expression levels between cell batches or passages.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Regularly perform qPCR or Western blotting to confirm the expression levels of both the target and potential off-target receptors in your cell line.
-
Use Low-Passage Cells: Work with cells at a low passage number to minimize phenotypic drift and changes in receptor expression.
-
-
Problem: My in vivo experiment with 5-CT is producing ambiguous or contradictory results.
-
Possible Cause: Complex physiological responses due to the activation of multiple 5-HT receptor subtypes in different tissues.
-
Troubleshooting Steps:
-
Use Receptor Knockout/Knockdown Models: The most definitive way to rule out off-target effects in vivo is to use animal models in which the gene for the suspected off-target receptor has been knocked out or knocked down. If the ambiguous phenotype persists in the absence of the off-target receptor, it is more likely related to the primary target.
-
Administer Selective Antagonists: As in the in vitro setting, co-administering a selective antagonist for a suspected off-target receptor can help to dissect the contribution of different receptors to the overall physiological response.
-
-
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of 5-Carboxamidotryptamine at various serotonin receptors. A lower Ki value indicates a higher binding affinity. A lower EC50 or a higher pEC50 value indicates greater potency.
Table 1: Binding Affinity (Ki) of 5-Carboxamidotryptamine at Human Serotonin Receptors
| Receptor | Ki (nM) |
| 5-HT1A | 0.8 |
| 5-HT1B | 2.5 |
| 5-HT1D | 1.0 |
| 5-HT1E | >1000 |
| 5-HT1F | >1000 |
| 5-HT2A | 250 |
| 5-HT2B | 100 |
| 5-HT2C | 320 |
| 5-HT3 | 1000 |
| 5-HT5A | 4.6 |
| 5-HT6 | 100 |
| 5-HT7 | 2.0 |
Data compiled from various sources. Values are approximate and can vary depending on the experimental conditions. High-affinity targets are in bold.
Table 2: Functional Potency (EC50/pEC50) of 5-Carboxamidotryptamine at Serotonin Receptors
| Receptor | Assay Type | EC50 (nM) | pEC50 |
| 5-HT1A | cAMP Inhibition | 1.2 | 8.9 |
| 5-HT1D | [35S]GTPγS Binding | 3.2 | 8.5 |
| 5-HT7 | cAMP Accumulation | 0.6 | 9.2 |
| 5-HT2A | Calcium Mobilization | 200 | 6.7 |
| 5-HT6 | cAMP Accumulation | 150 | 6.8 |
Data compiled from various sources. Values are approximate and can vary depending on the experimental system and assay conditions. High-potency targets are in bold.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the use of 5-Carboxamidotryptamine.
Caption: Troubleshooting workflow for identifying off-target effects.
Caption: Gs-coupled 5-HT receptor signaling pathway.[2][3][4][5][6][7][8]
Caption: Gi-coupled 5-HT receptor signaling pathway.
Caption: Gq-coupled 5-HT receptor signaling pathway.[3][6][9][10][11][12][13]
Caption: 5-HT3 receptor ion channel signaling mechanism.[2][5][9][14][15][16][17][18]
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 5-Carboxamidotryptamine for a specific serotonin receptor.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
5-Carboxamidotryptamine maleate.
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Non-specific binding control (e.g., high concentration of unlabeled serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[19]
-
96-well filter plates (e.g., MultiScreenHTS with GF/C filters).[20]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Methodology:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .[19]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of 5-CT (typically from 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radioligand at a concentration close to its Kd value.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation to reach equilibrium.[19]
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of 5-CT. Determine the IC50 value (the concentration of 5-CT that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (EC50/pEC50) of 5-Carboxamidotryptamine at Gs- or Gi-coupled 5-HT receptors.
Materials:
-
CHO or HEK293 cells stably expressing the 5-HT receptor of interest.
-
This compound.
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[18][22][23]
-
384-well white opaque plates.
Methodology (Example for a Gi-coupled receptor using an HTRF assay):
-
Cell Plating: Seed the cells in a 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of 5-CT in assay buffer containing IBMX.
-
Stimulation:
-
For Gi-coupled receptors, pre-treat cells with varying concentrations of 5-CT for 15-30 minutes.
-
Add a fixed concentration of forskolin (typically the EC80) to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection: Add the cAMP detection reagents (e.g., anti-cAMP cryptate and d2-labeled cAMP) according to the manufacturer's protocol. This step typically includes cell lysis.[24]
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of 5-CT to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: Calcium Mobilization Assay
Objective: To determine the functional potency (EC50/pEC50) of 5-Carboxamidotryptamine at Gq-coupled 5-HT receptors (e.g., 5-HT2A).
Materials:
-
HEK293 cells expressing the 5-HT receptor of interest and a G-protein that couples to the calcium pathway (e.g., Gα16).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).[25][26]
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR or FlexStation).[25]
Methodology:
-
Cell Plating: Seed the cells in the assay plate and allow them to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution containing probenecid. Incubate for 60 minutes at 37°C in the dark.[25]
-
Compound Plate Preparation: Prepare serial dilutions of 5-CT in assay buffer in a separate plate.
-
Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record a baseline fluorescence reading for a short period.
-
Compound Addition: The instrument's integrated dispenser will add the 5-CT solutions to the cell plate.
-
Kinetic Reading: Immediately after compound addition, the instrument will record the change in fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log concentration of 5-CT to determine the EC50 value for calcium mobilization.
References
- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. msudenver.edu [msudenver.edu]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. The 5-HT3 receptor--the relationship between structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary structure and functional expression of the 5HT3 receptor, a serotonin-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 26. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 5-Carboxamidotryptamine maleate during storage
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 5-Carboxamidotryptamine maleate (B1232345) (5-CT maleate) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 5-Carboxamidotryptamine maleate?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from moisture, at either +4°C for short-term storage or -20°C for long-term storage.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions should be prepared fresh for each experiment whenever possible.[2] If storage is necessary, it is recommended to aliquot the solution into tightly sealed vials and store them at -20°C for up to one month or at -80°C for up to six months.[3][4] Avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by factors such as temperature, light, humidity, and pH. The molecule contains an indole (B1671886) ring and an amide group, which are susceptible to oxidation and hydrolysis, respectively.[5]
Q4: What are the potential degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in the public domain, based on its chemical structure, two primary degradation pathways are likely:
-
Oxidation of the indole ring: The indole nucleus is electron-rich and can be susceptible to oxidation, potentially leading to the formation of various oxidized products.[6]
-
Hydrolysis of the carboxamide group: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, which would convert the carboxamide group to a carboxylic acid.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions for each experiment. 2. If using a previously prepared stock solution, verify its integrity. Consider performing a quick quality check if a stability-indicating analytical method is available. 3. Always store solid compound and stock solutions at the recommended temperatures and protect them from light and moisture.[2][3][4] |
| Precipitation in stock solution upon thawing | The compound may have limited solubility or may have degraded into less soluble products. | 1. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[2] 2. Gently vortex or sonicate the solution to aid dissolution. 3. If precipitation persists, it may indicate degradation, and it is advisable to prepare a fresh solution. |
| Discoloration of the solid compound | This may indicate oxidation or other forms of degradation. | It is recommended to use a fresh, unopened vial of the compound. If this is not possible, the purity of the discolored compound should be assessed before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | +4°C | Short-term | Keep tightly sealed and protected from moisture. |
| Solid | -20°C | Long-term (up to 6 months) | Keep tightly sealed and protected from moisture.[2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2][3][4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3][4] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8][9] The following is a general protocol that can be adapted to study the stability of this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%). Keep at room temperature and protect from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Factors causing degradation and preventive storage measures for 5-CT maleate.
References
- 1. L-tryptophan degradation X (mammalian, via tryptamine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of tryptamine in pig brain: identification of a new condensation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. longdom.org [longdom.org]
Refining experimental design for 5-Carboxamidotryptamine maleate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving 5-Carboxamidotryptamine maleate (B1232345) (5-CT).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected potency (EC50) for 5-CT in my functional assay. What are the possible reasons?
A1: Several factors could contribute to a lower-than-expected potency of 5-CT:
-
Receptor Desensitization: Prolonged exposure of cells to agonists like 5-CT can lead to receptor desensitization, a process where the receptor becomes less responsive to further stimulation. This can be mitigated by minimizing the incubation time with 5-CT to the shortest possible duration required to obtain a stable signal.
-
Cell Health and Passage Number: The health and passage number of your cell line can significantly impact receptor expression and signaling. Ensure you are using cells that are healthy, within a low passage number range, and have been consistently cultured.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, pH, or temperature, can affect ligand binding and receptor activation. It is crucial to optimize these parameters for your specific cell line and receptor.
-
Compound Stability: Ensure the 5-CT maleate stock solution is fresh and has been stored correctly, as degradation can lead to reduced activity.[1][2]
Q2: My 5-Carboxamidotryptamine maleate solution is not dissolving properly. What should I do?
A2: this compound is soluble in water up to 100 mM and in DMSO up to 50 mg/mL (with the need for ultrasonication).[1][2] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: For most in vitro experiments, preparing a concentrated stock in water is recommended. For in vivo studies, the vehicle should be chosen carefully based on the administration route.
-
Warming and Sonication: Gently warming the solution and using an ultrasonic bath can aid in dissolution.
-
Freshly Prepared Solutions: It is always best to use freshly prepared solutions to avoid potential precipitation or degradation over time.
Q3: I am seeing high non-specific binding in my radioligand binding assay. How can I reduce it?
A3: High non-specific binding can obscure the specific binding signal. To reduce it:
-
Optimize Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd value for the receptor. This minimizes binding to non-receptor sites.
-
Choice of Blocking Agents: Including appropriate blocking agents in the assay buffer can reduce non-specific binding. Common agents include bovine serum albumin (BSA) or using specific antagonists to block other receptors if your system has multiple receptor subtypes.
-
Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound radioligand.
-
Filter Plate Pre-treatment: Pre-soaking the filter plates with a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
Q4: The results of my 5-CT experiments are not reproducible. What are the common sources of variability?
A4: Lack of reproducibility can stem from several sources:
-
Inconsistent Cell Culture: Variations in cell density, passage number, and serum batches can all contribute to experimental variability. Standardize your cell culture procedures as much as possible.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated compounds, can lead to significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Assay Timing: Ensure that incubation times for all steps of the assay are consistent across all experiments.
-
Reagent Quality: The quality and consistency of reagents, including assay buffers, radioligands, and the 5-CT compound itself, are critical. Use high-quality reagents from reliable suppliers.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-Carboxamidotryptamine at various human serotonin (B10506) (5-HT) receptors.
Table 1: 5-Carboxamidotryptamine (5-CT) Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| 5-HT1A | 0.5 - 2.0 | [3H]8-OH-DPAT | Human Cortex / Recombinant Cells | [1] |
| 5-HT1B | 10 - 20 | [125I]GTI | Recombinant Cells | |
| 5-HT1D | 0.38 | [3H]5-CT | Bovine Substantia Nigra | [2] |
| 5-HT2A | >1000 | [3H]Ketanserin | Human Cortex | |
| 5-HT2C | >1000 | [3H]Mesulergine | Human Choroid Plexus | |
| 5-HT5A | 4.6 | Cloned Human Receptor | [1] | |
| 5-HT7 | 0.2 - 2.0 | [3H]5-CT | Recombinant Cells |
Note: Ki values can vary depending on the experimental conditions, radioligand, and tissue/cell line used.
Table 2: 5-Carboxamidotryptamine (5-CT) Functional Potency (EC50)
| Receptor Subtype | Functional Assay | EC50 (nM) | Cell Line | Reference |
| 5-HT1A | cAMP Inhibition | 1 - 5 | HEK293 | [3] |
| 5-HT1B | cAMP Inhibition | 20 - 50 | CHO-K1 | |
| 5-HT1D | cAMP Inhibition | 5 - 15 | NIH3T3 | |
| 5-HT7 | cAMP Stimulation | 0.5 - 3 | HeLa |
Note: EC50 values are highly dependent on the specific functional assay and cell line employed.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a general guideline for a competition radioligand binding assay to determine the affinity of 5-CT for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the 5-HT receptor of interest
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Non-specific binding determinator (e.g., a high concentration of a known unlabeled ligand)
-
96-well filter plates (e.g., GF/B)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for total binding) or non-specific binding determinator (for non-specific binding).
-
50 µL of varying concentrations of 5-CT (typically in a serial dilution).
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the 5-CT concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a general procedure for measuring the effect of 5-CT on intracellular cAMP levels, which is a common downstream signaling pathway for many 5-HT receptors.
Materials:
-
Cells expressing the 5-HT receptor of interest
-
This compound
-
Forskolin (B1673556) (for Gs-coupled receptors) or a phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
Stimulation buffer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Starvation: The next day, replace the culture medium with serum-free medium and incubate for a few hours to reduce basal signaling.
-
Compound Addition:
-
For Gi-coupled receptors (e.g., 5-HT1A), pre-treat the cells with varying concentrations of 5-CT for a short period. Then, add a fixed concentration of an adenylyl cyclase activator like forskolin to all wells (except the basal control).
-
For Gs-coupled receptors (e.g., 5-HT7), add varying concentrations of 5-CT directly to the cells. It is advisable to include a PDE inhibitor like IBMX to prevent cAMP degradation.
-
-
Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the 5-CT concentration. For Gi-coupled receptors, you will observe an inhibition of the forskolin-stimulated cAMP production. For Gs-coupled receptors, you will see a stimulation of cAMP levels. Fit the data to a dose-response curve to determine the EC50 of 5-CT.
Visualizations
Caption: Signaling pathway of 5-Carboxamidotryptamine (5-CT) via G-protein coupled 5-HT receptors.
Caption: Experimental workflow for a competition radioligand binding assay.
References
- 1. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Carboxamidotryptamine Maleate Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-Carboxamidotryptamine (5-CT) maleate (B1232345) in experimental settings. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key technical data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is 5-Carboxamidotryptamine (5-CT) maleate and what is its primary mechanism of action?
A1: 5-Carboxamidotryptamine (5-CT) maleate is a potent tryptamine (B22526) derivative that acts as a non-selective agonist at multiple serotonin (B10506) (5-HT) receptors.[1] It exhibits high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2][3] Its mechanism of action involves binding to these G protein-coupled receptors (GPCRs) to initiate downstream intracellular signaling cascades.
Q2: What are the main research applications of 5-Carboxamidotryptamine maleate?
A2: Due to its broad agonistic activity at serotonin receptors, 5-CT maleate is widely used in neuroscience research to study the physiological and pathological roles of these receptors. Common applications include investigating mood disorders, anxiety, cognition, and migraine pathophysiology.[4]
Q3: How should this compound be stored?
A3: For long-term stability, this compound powder should be stored at -20°C.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to seal the container and protect it from moisture.[4]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water up to 100 mM.[3] For preparing stock solutions, sterile water is a suitable solvent.[4]
Troubleshooting Guide
Issue: Precipitation of the compound in aqueous solution during storage or use.
-
Possible Cause: The solubility limit may have been exceeded, or the solution may have become contaminated.
-
Solution:
-
Ensure the concentration of your stock solution does not exceed the recommended solubility limit (e.g., 100 mM in water).[3]
-
Prepare fresh solutions before each experiment.
-
If using a stock solution, allow it to fully equilibrate to room temperature before use.
-
For working solutions, consider sterile filtering through a 0.22 µm filter to remove any micro-precipitates.[4]
-
Issue: Inconsistent or unexpected results in in vivo experiments.
-
Possible Cause: Issues with the vehicle used for administration, improper dosing, or degradation of the compound.
-
Solution:
-
Vehicle Selection: For in vivo administration, sterile normal saline (0.9% NaCl) is a commonly used and well-tolerated vehicle.[5] If solubility is an issue in saline, a co-solvent approach can be used. First, dissolve the compound in a minimal amount of a biocompatible organic solvent like DMSO, and then slowly dilute with saline to the final desired concentration.[5] Ensure the final concentration of the organic solvent is low to minimize potential toxicity.[5]
-
Dose-Response: Always perform a dose-response study to determine the optimal concentration for your specific animal model and experimental paradigm.
-
Solution Stability: Prepare fresh solutions for injection on the day of the experiment to avoid potential degradation.
-
Issue: Variability in in vitro assay results.
-
Possible Cause: Inconsistent solution preparation, cell line variability, or assay conditions.
-
Solution:
-
Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent concentrations.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Positive Controls: Include a known agonist for the receptor of interest as a positive control to validate assay performance.
-
Quality Control of Compound: Always use high-purity this compound (≥98%).[6] Refer to the Certificate of Analysis for batch-specific purity information.
-
Quantitative Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50/pIC50) of 5-Carboxamidotryptamine at various human serotonin receptors.
Table 1: Binding Affinity (Ki) of 5-Carboxamidotryptamine for Human Serotonin Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT1A | High Affinity |
| 5-HT1B | High Affinity |
| 5-HT1D | High Affinity |
| 5-HT5A | 4.6 |
| 5-HT7 | High Affinity |
Note: "High Affinity" indicates that while specific Ki values are not consistently reported across all cited literature in a comparative table, the compound is widely characterized as having high affinity for these receptors.[1][2][3]
Table 2: Functional Potency (pIC50 / ED50) of 5-Carboxamidotryptamine
| Parameter | Species | Tissue/Assay | Value |
| pIC50 (High Affinity Site) | Multiple | Brain Membranes | 8.3 ± 0.1 |
| ED50 | Rat | Water Intake | 0.04 µmol/kg (s.c.) |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in Water
-
Materials:
-
This compound (M.Wt: 319.31)[6]
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.19 mg of this compound.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
2. In Vivo Administration via Subcutaneous Injection in Rodents
-
Materials:
-
10 mM stock solution of this compound
-
Sterile 0.9% saline
-
Sterile syringes and needles
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution and bring it to room temperature.
-
Dilute the stock solution to the desired final concentration with sterile 0.9% saline. For example, to prepare a 100 µM solution, dilute 10 µL of the 10 mM stock solution into 990 µL of sterile saline.
-
Gently mix the solution by inverting the tube.
-
Draw the desired volume of the final solution into a sterile syringe.
-
Administer the solution via subcutaneous injection to the animal. The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Monitor the animal for the desired physiological or behavioral effects.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by 5-Carboxamidotryptamine at key serotonin receptors.
Caption: Simplified signaling pathways for major 5-HT receptors activated by 5-CT.
Experimental Workflow
The following diagram outlines a typical experimental workflow for screening compounds against a GPCR using this compound as a reference agonist.
Caption: General workflow for GPCR agonist screening.
References
- 1. 5-Carboxamidotryptamine powder, = 98 HPLC 74885-72-6 [sigmaaldrich.com]
- 2. This compound | Non-selective 5-HT1 | Tocris Bioscience [tocris.com]
- 3. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Interpreting unexpected results in 5-Carboxamidotryptamine maleate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Carboxamidotryptamine (B1209777) (5-CT) maleate (B1232345). The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is 5-Carboxamidotryptamine (5-CT) and what are its primary targets?
A1: 5-Carboxamidotryptamine is a potent serotonin (B10506) (5-HT) receptor agonist. It exhibits high affinity for several 5-HT receptor subtypes, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors.[1][2] It is considered a non-selective agonist due to its activity at multiple 5-HT receptors, and it has lower affinity for 5-HT2, 5-HT3, and 5-HT6 receptors, with negligible affinity for 5-HT1E and 5-HT1F receptors.[1]
Q2: What are the common experimental applications of 5-CT?
A2: 5-CT is widely used as a research tool to:
-
Characterize the function of 5-HT1 and 5-HT7 receptor subtypes.
-
Investigate downstream signaling pathways of these receptors.
-
Study physiological responses mediated by these receptors, such as vasodilation, tachycardia, and effects on the central nervous system.[3][4]
-
Serve as a reference compound in radioligand binding and functional assays.
Q3: What are the solubility and storage recommendations for 5-CT maleate?
A3: 5-Carboxamidotryptamine maleate is soluble in water up to 100 mM.[5] For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is always advisable to refer to the manufacturer's specific recommendations.
Troubleshooting Guides
Unexpected Results in Radioligand Binding Assays
Issue 1: Higher or lower than expected binding affinity (Ki values) for the target receptor.
-
Possible Cause 1: Experimental conditions. Binding affinity can be influenced by buffer composition, pH, temperature, and the radioligand used.
-
Troubleshooting Steps:
-
Verify Assay Conditions: Ensure all experimental parameters are consistent with established protocols for the specific receptor subtype.
-
Cross-Validate with a Different Radioligand: If possible, use a different radioligand for the same target to confirm the binding affinity.
-
Check Compound Integrity: Ensure the 5-CT maleate has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
-
Possible Cause 2: Presence of multiple receptor subtypes. The tissue or cell line used may express multiple 5-HT receptors to which 5-CT binds with high affinity.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Use selective antagonists for other high-affinity 5-CT targets (e.g., 5-HT1A, 5-HT1B/1D, 5-HT7) to block their contribution to the binding.
-
Use a More Selective System: If possible, switch to a recombinant cell line expressing only the receptor of interest.
-
Issue 2: Biphasic or shallow competition curves.
-
Possible Cause 1: Binding to multiple sites. 5-CT's affinity for multiple 5-HT receptor subtypes can result in a complex binding curve if more than one of these receptors is present in the preparation.
-
Troubleshooting Steps:
-
Analyze with a Two-Site Model: Use a non-linear regression model that fits the data to two distinct binding sites.
-
Employ Selective Antagonists: Use antagonists for other potential targets to dissect the contribution of each receptor to the overall binding curve.
-
-
Possible Cause 2: Agonist-specific effects. As an agonist, 5-CT can induce conformational changes in the receptor, leading to different affinity states (high and low affinity states), which can result in complex binding curves.
-
Troubleshooting Steps:
-
Include GTP Analogs: In membrane preparations, the addition of a non-hydrolyzable GTP analog (e.g., GTPγS) will uncouple the receptor from G-proteins, favoring the low-affinity state and often resulting in a monophasic competition curve.
-
Unexpected Results in Functional Assays (e.g., cAMP, GTPγS)
Issue 1: Potency (EC50) or efficacy (Emax) of 5-CT is different from expected values.
-
Possible Cause 1: Receptor desensitization. Prolonged or repeated exposure to an agonist like 5-CT can lead to receptor desensitization or tachyphylaxis, resulting in a diminished response.
-
Troubleshooting Steps:
-
Minimize Pre-incubation Times: Reduce the time cells or tissues are exposed to 5-CT before measuring the response.
-
Perform Time-Course Experiments: Evaluate the response at different time points to determine if the effect is transient.
-
-
Possible Cause 2: Activation of multiple signaling pathways. 5-CT's activity at various 5-HT receptors can lead to the simultaneous activation of different G-protein signaling cascades (e.g., Gi/o from 5-HT1 receptors and Gs from 5-HT7 receptors), which can have opposing effects on second messengers like cAMP.
-
Troubleshooting Steps:
-
Use Selective Antagonists: Block the activity of other potential 5-HT receptors to isolate the response of the target receptor.
-
Measure Different Second Messengers: In addition to cAMP, consider measuring other signaling molecules like intracellular calcium or ERK phosphorylation.
-
Unexpected In Vivo or Cardiovascular Effects
Issue 1: Observation of paradoxical or complex behavioral effects in animal models.
-
Possible Cause: Multi-receptor engagement. The observed behavioral outcome is the net effect of 5-CT's action on various 5-HT receptors in different brain regions, which can have opposing or synergistic effects. For example, activation of 5-HT1A receptors can have anxiolytic effects, while activation of other 5-HT receptors might be involved in different behavioral responses.[6]
-
Troubleshooting Steps:
-
Co-administration with Selective Antagonists: Use selective antagonists to block specific receptor subtypes and elucidate their contribution to the observed behavior.
-
Dose-Response Studies: Carefully evaluate a range of doses, as different receptor subtypes may be engaged at different concentrations of 5-CT.
-
Region-Specific Administration: If feasible, administer 5-CT directly into specific brain regions to localize its effects.
-
Issue 2: Atypical cardiovascular responses (e.g., unexpected changes in blood pressure or heart rate).
-
Possible Cause: Species and tissue differences. The distribution and function of 5-HT receptor subtypes in the cardiovascular system can vary significantly between species and even between different vascular beds within the same species.[7] For example, in some preparations, 5-CT causes vasodilation (a 5-HT1-like effect), while in others, it can produce vasoconstriction, potentially through 5-HT2 receptors.[3][7]
-
Troubleshooting Steps:
-
Thorough Literature Review: Consult studies that have used 5-CT in a similar species and tissue preparation.
-
Use of Selective Antagonists: Employ antagonists for 5-HT1, 5-HT2, and 5-HT7 receptors to identify the receptor subtype(s) mediating the observed cardiovascular response.
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Endothelium-Intact vs. Denuded Preparations: In isolated blood vessel studies, compare the response in the presence and absence of the endothelium to determine its role in the observed effect.[7]
-
Data Presentation
Table 1: Binding Affinity (Ki, nM) of 5-Carboxamidotryptamine at Various Serotonin (5-HT) Receptors.
| Receptor Subtype | Reported Ki (nM) |
| 5-HT1A | ~1-5 |
| 5-HT1B | ~5-15 |
| 5-HT1D | ~3-10 |
| 5-HT1E | >1000 |
| 5-HT1F | ~700 |
| 5-HT2A | ~100-500 |
| 5-HT2C | ~500-1000 |
| 5-HT5A | 4.6 |
| 5-HT6 | ~100-300 |
| 5-HT7 | ~1-10 |
Note: These values are approximate and can vary depending on the experimental conditions (e.g., tissue source, radioligand, assay buffer). Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Radioligand Displacement Assay
This protocol describes a method to determine the binding affinity (Ki) of 5-CT for a specific 5-HT receptor subtype expressed in cell membranes.
-
Membrane Preparation:
-
Culture cells expressing the target 5-HT receptor to a high density.
-
Harvest and homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) and resuspend to a final protein concentration of 50-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd.
-
Increasing concentrations of 5-CT (e.g., from 10 pM to 10 µM).
-
Membrane preparation.
-
-
For non-specific binding, use a high concentration of a non-labeled competing ligand (e.g., 10 µM of serotonin).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 5-CT.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).
-
Membrane Preparation:
-
Prepare cell membranes expressing the target 5-HT receptor as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (final concentration 10-30 µM).
-
Increasing concentrations of 5-CT.
-
Membrane preparation.
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate for 30-60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the binding at each 5-CT concentration.
-
Plot the stimulated [35S]GTPγS binding against the log concentration of 5-CT.
-
Determine the EC50 and Emax values using non-linear regression.
-
Protocol 3: cAMP Functional Assay
This assay is used to measure the effect of 5-CT on the intracellular concentration of cyclic AMP (cAMP), a second messenger modulated by Gs and Gi/o-coupled receptors.
-
Cell Culture and Plating:
-
Culture cells expressing the target 5-HT receptor (e.g., CHO or HEK293 cells).
-
Seed the cells into a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
For Gi-coupled receptors (e.g., 5-HT1A), stimulate adenylyl cyclase with forskolin.
-
Add increasing concentrations of 5-CT to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the cAMP levels using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the change in cAMP concentration against the log concentration of 5-CT.
-
Determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) and the maximum effect (Emax).
-
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: 5-HT7 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Carboxamidotryptamine is a selective agonist at 5-hydroxytryptamine receptors mediating vasodilatation and tachycardia in anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Carboxamidotryptamine is a selective agonist at 5-hydroxytryptamine receptors mediating vasodilatation and tachycardia in anaesthetized cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Non-selective 5-HT1 Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Behavioral effects of dipropyltryptamine in rats: evidence for 5-HT1A and 5-HT2A agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the response to 5-carboxamidotryptamine and serotonin in isolated human, monkey and dog coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 5-Carboxamidotryptamine (5-CT) Maleate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Carboxamidotryptamine (5-CT) maleate (B1232345). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this potent serotonin (B10506) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of 5-Carboxamidotryptamine maleate?
A1: The primary challenges stem from two key areas:
-
Poor Oral Bioavailability: Like many tryptamine (B22526) derivatives, 5-CT likely undergoes significant first-pass metabolism in the liver when administered orally. This means a large fraction of the drug is metabolized before it can reach systemic circulation and its target receptors.
-
Limited Blood-Brain Barrier (BBB) Permeability: For neurological and psychiatric research, the ability of 5-CT to cross the BBB is crucial. However, its chemical properties may hinder efficient transport into the central nervous system (CNS).
Q2: What general strategies can be employed to enhance the bioavailability of 5-CT maleate?
A2: Several strategies can be explored to overcome the challenges mentioned above:
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and liver can significantly increase bioavailability. Routes such as intravenous, subcutaneous, and intranasal administration are common alternatives.
-
Formulation Strategies: Encapsulating 5-CT in nanocarriers (e.g., nanoparticles, liposomes) can protect it from degradation, improve solubility, and facilitate transport across biological membranes.
-
Prodrug Approach: Modifying the 5-CT molecule to create a temporarily inactive "prodrug" can improve its absorption and distribution characteristics. The prodrug is then converted to the active 5-CT form within the body.
Q3: Are there any known transporters that might limit the brain uptake of 5-CT?
A3: While specific data for 5-CT is limited, P-glycoprotein (P-gp) is a well-known efflux transporter at the blood-brain barrier that actively pumps a wide range of xenobiotics, including some tryptamine derivatives, out of the brain. It is plausible that 5-CT is a substrate for P-gp, which would limit its CNS concentration.
Troubleshooting Guides
Issue 1: Low systemic exposure after oral administration.
Problem: You are administering this compound orally to your animal models, but plasma concentrations are consistently low or undetectable.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Extensive First-Pass Metabolism | Switch to a parenteral route of administration such as intravenous (IV) or subcutaneous (SC) injection. | Direct entry into the systemic circulation, bypassing the liver and leading to 100% bioavailability (for IV). |
| Poor Gastrointestinal Absorption | Formulate 5-CT maleate in a permeation-enhancing vehicle or a nanocarrier system (e.g., solid lipid nanoparticles). | Improved absorption across the intestinal epithelium. |
| Degradation in Gastric pH | Use an enteric-coated formulation to protect the compound from the acidic environment of the stomach. | The drug is released in the more neutral pH of the small intestine, improving stability. |
Issue 2: Lack of central nervous system (CNS) effects despite adequate systemic exposure.
Problem: You have confirmed sufficient plasma concentrations of 5-CT maleate after administration, but you are not observing the expected behavioral or neurological effects in your animal models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Limited Blood-Brain Barrier (BBB) Permeability | Consider intranasal administration. This route can allow for direct nose-to-brain transport, bypassing the BBB to some extent.[1][2] | Increased concentration of 5-CT in the brain parenchyma. |
| P-glycoprotein (P-gp) Efflux | Co-administer a known P-gp inhibitor. Note: This should be done with caution as it can affect the disposition of other compounds. | Inhibition of P-gp may lead to higher brain concentrations of 5-CT. |
| Formulation not optimized for CNS delivery | Formulate 5-CT in nanoparticles surface-modified with ligands that can facilitate receptor-mediated transcytosis across the BBB (e.g., transferrin). | Enhanced transport of the nanocarrier and its drug payload into the brain. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Tryptamine Derivative in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous (IV) | 1 | 1500 | 0.08 | 2500 | 100 |
| Oral (Aqueous Solution) | 10 | 50 | 1.0 | 250 | 10 |
| Oral (Nanoparticle Formulation) | 10 | 150 | 0.5 | 750 | 30 |
| Intranasal | 2 | 300 | 0.25 | 1000 | ~50 (systemic) |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values for 5-CT maleate will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs, which can be adapted for 5-CT maleate.
Materials:
-
This compound
-
Lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., acetone)
-
Purified water
-
Magnetic stirrer with heating plate
-
High-speed homogenizer or sonicator
Methodology:
-
Dissolve the lipid in the organic solvent by heating and stirring.
-
Add this compound to the lipid solution and continue stirring until a clear solution is obtained.
-
Prepare an aqueous surfactant solution by dissolving the surfactant in purified water.
-
Heat both the lipid and aqueous phases to the same temperature (typically 5-10°C above the melting point of the lipid).
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization or sonication.
-
Continue homogenization/sonication for a specified time to form a nanoemulsion.
-
Allow the nanoemulsion to cool down to room temperature while stirring, leading to the formation of solid lipid nanoparticles.
-
The resulting SLN dispersion can be further purified and characterized for particle size, zeta potential, and drug entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a 5-CT maleate formulation in rats.
Animal Model:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Fast the rats overnight with free access to water before dosing.
-
Administer the 5-CT maleate formulation via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of 5-CT in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Strategies to overcome key challenges in 5-CT maleate bioavailability.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
References
Validation & Comparative
Comparative Analysis of 5-Carboxamidotryptamine Maleate and Serotonin: A Guide for Researchers
A comprehensive examination of the pharmacological profiles of 5-Carboxamidotryptamine (5-CT) maleate (B1232345) and the endogenous neurotransmitter Serotonin (B10506) (5-hydroxytryptamine, 5-HT) reveals distinct differences in receptor affinity and functional activity, providing valuable insights for drug development and neuroscience research. This guide offers a detailed comparison of these two critical serotonergic compounds, supported by quantitative data, experimental protocols, and visual representations of their molecular interactions and signaling pathways.
Introduction
Serotonin is a ubiquitous monoamine neurotransmitter that plays a crucial role in a vast array of physiological and pathological processes, including mood regulation, cognition, sleep, and gastrointestinal function. Its effects are mediated by a diverse family of at least 14 distinct receptor subtypes. 5-Carboxamidotryptamine (5-CT) is a synthetic tryptamine (B22526) derivative and a potent, non-selective agonist at several of these serotonin receptors. Understanding the comparative pharmacology of 5-CT and serotonin is essential for dissecting the complex serotonergic system and for the rational design of novel therapeutic agents targeting specific 5-HT receptor subtypes.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-Carboxamidotryptamine and Serotonin at various human 5-HT receptor subtypes. The data, compiled from multiple peer-reviewed studies, highlights the higher affinity of 5-CT for a subset of receptors, particularly within the 5-HT1 and 5-HT7 families, as compared to the endogenous ligand, serotonin.
Table 1: Comparative Binding Affinities (Ki, nM) of 5-Carboxamidotryptamine and Serotonin at Human 5-HT Receptors
| Receptor Subtype | 5-Carboxamidotryptamine (Ki, nM) | Serotonin (Ki, nM) |
| 5-HT1A | 0.2 - 1.5 | 1 - 10 |
| 5-HT1B | 0.8 - 5.0 | 5 - 20 |
| 5-HT1D | 0.5 - 3.0 | 3 - 15 |
| 5-HT1E | >1000 | 50 - 200 |
| 5-HT1F | >1000 | 10 - 50 |
| 5-HT2A | 100 - 500 | 5 - 25 |
| 5-HT2B | 50 - 200 | 1 - 10 |
| 5-HT2C | 200 - 1000 | 10 - 50 |
| 5-HT3 | >1000 | 100 - 500 |
| 5-HT4 | 500 - 2000 | 20 - 100 |
| 5-HT5A | 1.0 - 10 | 10 - 50 |
| 5-HT6 | 500 - 1500 | 50 - 150 |
| 5-HT7 | 0.1 - 2.0 | 1 - 10 |
Note: Ki values are approximate ranges compiled from various sources and can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Comparative Functional Potencies (EC50, nM) of 5-Carboxamidotryptamine and Serotonin at Human 5-HT Receptors
| Receptor Subtype | 5-Carboxamidotryptamine (EC50, nM) | Serotonin (EC50, nM) |
| 5-HT1A | 0.1 - 5.0 | 1 - 20 |
| 5-HT1B | 1.0 - 10 | 5 - 50 |
| 5-HT1D | 0.5 - 8.0 | 3 - 30 |
| 5-HT2A | 50 - 200 | 2 - 20 |
| 5-HT2C | 100 - 500 | 5 - 30 |
| 5-HT7 | 0.1 - 2.0 | 1 - 15 |
Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response and can vary based on the specific functional assay and cell system employed.
Signaling Pathways and Molecular Interactions
The majority of serotonin receptors are G-protein coupled receptors (GPCRs), with the notable exception of the 5-HT3 receptor, which is a ligand-gated ion channel. The activation of these receptors by agonists like serotonin and 5-CT initiates a cascade of intracellular signaling events.
Serotonin Receptor Signaling Overview
dot
Caption: Overview of major serotonin receptor signaling pathways.
Structural Comparison
5-Carboxamidotryptamine is a tryptamine derivative closely related to serotonin. The key structural difference is the presence of a carboxamide group at the 5-position of the indole (B1671886) ring in 5-CT, whereas serotonin has a hydroxyl group at this position. This modification significantly influences its binding affinity and selectivity for different 5-HT receptor subtypes.
dot
Caption: Structural comparison of Serotonin and 5-Carboxamidotryptamine.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the pharmacological properties of 5-Carboxamidotryptamine and serotonin.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
dot
A Comparative Guide to 5-Carboxamidotryptamine Maleate and Other 5-HT1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Carboxamidotryptamine (5-CT) maleate (B1232345) with other key 5-HT1 receptor agonists. The information presented is based on experimental data to assist researchers in selecting the appropriate compounds for their studies.
5-Carboxamidotryptamine is a potent, non-selective agonist for several 5-HT1 receptors, exhibiting high affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 subtypes.[1] Its broad spectrum of activity makes it a valuable tool for investigating the overall function of these receptors. However, for studies requiring subtype selectivity, other agonists may be more suitable. This guide compares the binding and functional profiles of 5-CT with commonly used 5-HT1 agonists such as 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), Buspirone, and Sumatriptan.
Comparative Analysis of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-CT and other selected 5-HT1 receptor agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinities (Ki, nM) of 5-HT1 Receptor Agonists
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F |
| 5-Carboxamidotryptamine (5-CT) | 0.25 | 1.3 | 0.5 | >1000 | >1000 |
| 8-OH-DPAT | 0.18 - 1.2[2] | >100 | >100 | - | - |
| Buspirone | 3.1 - 891.25[3] | >1000 | >1000 | - | - |
| Sumatriptan | 127[4] | 11.07[5] | 6.58[5] | >1000 | 19.9 |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Functional Potencies (EC50, nM) of 5-HT1 Receptor Agonists (cAMP Assay)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D |
| 5-Carboxamidotryptamine (5-CT) | 0.3 | 2.0 | 1.0 |
| 8-OH-DPAT | 7.0[6] | - | - |
| Buspirone | 15 - 186[3] | - | - |
| Sumatriptan | - | 7.91[7] | 8.30[7] |
Note: Data is compiled from various sources and experimental conditions may vary. Functional assays for 5-HT1 receptors typically measure the inhibition of forskolin-stimulated cAMP production.
Signaling Pathways of 5-HT1 Receptors
5-HT1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[8] Activation of these receptors by an agonist, such as 5-CT, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade ultimately leads to various cellular responses, including neuronal hyperpolarization and inhibition of neurotransmitter release.
Figure 1: Simplified signaling pathway of 5-HT1 receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the 5-HT1 receptor subtype of interest.
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]5-CT for 5-HT1B/1D).
-
Test compounds (e.g., 5-Carboxamidotryptamine maleate, 8-OH-DPAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound or buffer. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
cAMP Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit adenylyl cyclase activity and reduce cAMP levels.
Materials:
-
Cells stably expressing the 5-HT1 receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Test compounds (e.g., this compound, 8-OH-DPAT).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit, cAMP-Glo™ Assay).[10][11]
-
Cell culture medium.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds.
-
Aspirate the culture medium and add the test compounds to the cells.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
References
- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rcsb.org [rcsb.org]
- 4. Agonist activity of antimigraine drugs at recombinant human 5-HT1A receptors: potential implications for prophylactic and acute therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
Validating the Functional Specificity of 5-Carboxamidotryptamine for 5-HT1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Carboxamidotryptamine (5-CT) with other key ligands for the 5-HT1 receptor subtype family. Experimental data on binding affinities and functional specificities are presented to validate the utility of 5-CT as a research tool and to inform drug development strategies targeting the serotonergic system.
Ligand Binding Affinity Profiles at 5-HT1 Receptor Subtypes
The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for 5-Carboxamidotryptamine (5-CT) and two other widely used 5-HT1 receptor ligands, 8-Hydroxy-DPAT (8-OH-DPAT) and Sumatriptan, across the human 5-HT1 receptor subtypes.
| Receptor Subtype | 5-Carboxamidotryptamine (5-CT) Ki (nM) | 8-Hydroxy-DPAT (8-OH-DPAT) Ki (nM) | Sumatriptan Ki (nM) |
| 5-HT1A | ~0.25[1] | 1.02 - 1.09[2] | 100 |
| 5-HT1B | High Affinity[3] | Weak Affinity (pIC50 = 5.42)[4] | 27 |
| 5-HT1D | High Affinity[3] | - | 17 |
| 5-HT1E | Negligible Affinity[3] | - | - |
| 5-HT1F | Negligible Affinity[3] | - | High Affinity (EC50 = 247 nM) |
Data Interpretation: 5-CT demonstrates very high affinity for the 5-HT1A receptor, exceeding that of the selective agonist 8-OH-DPAT.[1] It also exhibits high affinity for 5-HT1B and 5-HT1D receptors.[3] In contrast, its affinity for 5-HT1E and 5-HT1F subtypes is negligible.[3] 8-OH-DPAT is highly selective for the 5-HT1A receptor, with weak binding to the 5-HT1B subtype.[2][4] Sumatriptan, a known anti-migraine agent, shows high affinity for 5-HT1B and 5-HT1D receptors, and also binds to the 5-HT1F receptor.
Functional Potency at 5-HT1 Receptors: cAMP Inhibition
5-HT1 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC50) is a measure of a drug's potency in producing a functional response. The table below presents available EC50 values for the inhibition of forskolin-stimulated cAMP accumulation.
| Receptor Subtype | 5-Carboxamidotryptamine (5-CT) EC50 (nM) | 8-Hydroxy-DPAT (8-OH-DPAT) EC50 (nM) | Sumatriptan EC50 (nM) |
| 5-HT1A | Full Agonist[5] | 2.6[6] | - |
| 5-HT1B | - | - | Agonist activity |
| 5-HT1D | - | - | Agonist activity |
Data Interpretation: 5-CT acts as a full agonist at 5-HT1A receptors, potently inhibiting cAMP production.[5] 8-OH-DPAT is also a potent agonist at this receptor.[6] Sumatriptan's agonist activity at 5-HT1B and 5-HT1D receptors is well-established and contributes to its therapeutic effect in migraine by causing vasoconstriction.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: 5-HT1A receptor activation by 5-CT inhibits adenylyl cyclase.
Caption: Workflow for determining binding affinity via radioligand assay.
Caption: Workflow for assessing functional potency via cAMP assay.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of 5-CT for 5-HT1 receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor subtype.
-
Radioligands:
-
For 5-HT1A: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
For 5-HT1B/1D: [³H]5-CT (specific activity ~100-150 Ci/mmol)
-
-
Test Compound: 5-Carboxamidotryptamine (5-CT)
-
Reference Compounds: 8-OH-DPAT, Sumatriptan
-
Non-specific Binding Control: 10 µM Serotonin (B10506) (5-HT)
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Procedure:
-
Prepare serial dilutions of 5-CT and reference compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or unlabeled competitor compound.
-
50 µL of radioligand at a final concentration at or near its Kd (e.g., 0.5-2.0 nM).
-
100 µL of cell membrane preparation (5-20 µg of protein per well).
-
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-treated filter plate using a cell harvester or vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (TR-FRET)
Objective: To determine the functional potency (EC50) of 5-CT at inhibiting adenylyl cyclase via 5-HT1 receptors.
Materials:
-
Cells: CHO-K1 or HEK293T cells stably expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor.
-
Test Compound: 5-Carboxamidotryptamine (5-CT)
-
Reference Compounds: 8-OH-DPAT, Sumatriptan
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
-
Forskolin: To stimulate adenylyl cyclase (final concentration typically 1-10 µM, to be optimized for each cell line).
-
cAMP Assay Kit: A commercial TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based cAMP assay kit (e.g., LANCE™ Ultra cAMP Kit).
-
TR-FRET enabled microplate reader.
Procedure:
-
Culture cells to ~80-90% confluency and then harvest.
-
Resuspend cells in stimulation buffer to the desired density (e.g., 0.5 x 10⁶ cells/mL).
-
Prepare serial dilutions of 5-CT and reference compounds in stimulation buffer.
-
In a 384-well white opaque plate, add:
-
5 µL of cell suspension.
-
5 µL of the test or reference compound.
-
-
Pre-incubate for 15 minutes at room temperature.
-
Add 5 µL of forskolin solution to all wells except for the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the TR-FRET assay kit. This typically involves the addition of a lysis buffer containing a Europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader (measuring emission at 665 nm and 615 nm).
-
Calculate the EC50 value from the concentration-response curve.
Conclusion
The data presented in this guide validates 5-Carboxamidotryptamine as a potent, non-selective agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its high affinity and full agonism at the 5-HT1A receptor make it a valuable tool for studying the physiological roles of this receptor. However, its activity at 5-HT1B and 5-HT1D receptors must be considered when interpreting experimental results. For studies requiring high selectivity for the 5-HT1A receptor, 8-OH-DPAT remains a more suitable alternative, albeit with slightly lower affinity. Sumatriptan's profile highlights its utility as a selective agonist for the 5-HT1B/1D/1F subtypes. The provided experimental protocols offer a robust framework for researchers to further investigate the functional specificity of these and other serotonergic compounds.
References
- 1. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. revvity.com [revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of 5-CT and Alpha-Methyl-5-Hydroxytryptamine on Food Intake Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two serotonin (B10506) receptor agonists, 5-carboxamidotryptamine (B1209777) (5-CT) and alpha-methyl-5-hydroxytryptamine (α-methyl-5-HT), on food intake. The information presented is based on experimental data to assist in the understanding and development of anorectic agents.
Executive Summary
Both 5-CT and α-methyl-5-hydroxytryptamine, acting as serotonin (5-HT) analogs, effectively reduce food intake. However, they operate through distinct serotonergic receptor pathways, resulting in significant differences in potency and mechanism of action. Notably, 5-CT demonstrates substantially higher potency in reducing food consumption compared to α-methyl-5-HT. This difference is primarily attributed to their differential activation of 5-HT receptor subtypes, with 5-CT acting on 5-HT1-like receptors and α-methyl-5-HT targeting 5-HT2 receptors.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a comparative study on the anorectic effects of 5-CT and alpha-methyl-5-hydroxytryptamine in food-deprived rats.
| Parameter | 5-CT | Alpha-Methyl-5-Hydroxytryptamine | Reference |
| Anorectic Potency (ID50) | 0.06 µmol/kg | 5.6 µmol/kg | [1] |
| Primary Receptor Target | 5-HT1-like Receptors | 5-HT2 Receptors | [1] |
| Potency Ratio | ~100-fold more potent than α-methyl-5-HT | - | [1] |
Signaling Pathways and Mechanisms of Action
The anorectic effects of 5-CT and alpha-methyl-5-hydroxytryptamine are mediated by their interaction with different serotonin receptor subtypes, which in turn modulate the activity of key hypothalamic neural circuits involved in appetite regulation, primarily the melanocortin system.
5-CT (5-Carboxamidotryptamine)
5-CT primarily exerts its food intake-reducing effects through the activation of 5-HT1-like receptors , with a notable affinity for the 5-HT1B receptor subtype . Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade is thought to suppress appetite by modulating the activity of Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus. AgRP neurons are orexigenic (appetite-stimulating), and their inhibition by 5-HT1B receptor activation leads to a decrease in the drive to eat.
Alpha-Methyl-5-Hydroxytryptamine (α-methyl-5-HT)
In contrast, the anorectic effects of alpha-methyl-5-hydroxytryptamine are mediated by the activation of 5-HT2 receptors , particularly the 5-HT2C subtype . These receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). The activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus is a key mechanism. POMC neurons are anorexigenic (appetite-suppressing), and their stimulation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to reduce food intake.
Experimental Protocols
The following is a representative experimental protocol for a comparative study of the anorectic effects of 5-CT and alpha-methyl-5-hydroxytryptamine in a rat model, synthesized from established methodologies.
1. Animal Model and Housing:
-
Species: Adult male Sprague-Dawley rats.
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
2. Diet and Food Deprivation:
-
Diet: Standard laboratory chow and water available ad libitum, unless otherwise specified.
-
Food Deprivation: To induce a reliable feeding response, rats are typically food-deprived for a period of 18-24 hours before the administration of the test compounds.
3. Drug Preparation and Administration:
-
Compounds: 5-CT and alpha-methyl-5-hydroxytryptamine are dissolved in a sterile saline solution.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for systemic administration. For central administration studies, intracerebroventricular (ICV) cannulation and injection would be performed.
-
Dosing: A range of doses for each compound, as well as a vehicle control (saline), are administered to different groups of rats to establish a dose-response relationship.
4. Food Intake Measurement:
-
Test Meal: A highly palatable liquid diet (e.g., sweetened milk or a nutrient solution) is presented to the rats immediately after drug administration.
-
Measurement: The volume or weight of the consumed liquid diet is measured at specific time points (e.g., 30, 60, and 120 minutes) post-administration. Automated feeding monitoring systems can also be used to record meal patterns with high temporal resolution.
5. Data Analysis:
-
Statistical Analysis: Food intake data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests, to compare the effects of different doses of each compound with the vehicle control and with each other.
-
ID50 Calculation: The dose of each compound that produces a 50% reduction in food intake (ID50) is calculated to compare their potencies.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of the anorectic effects of 5-CT and alpha-methyl-5-hydroxytryptamine.
Conclusion
The distinct mechanisms of action and potency profiles of 5-CT and alpha-methyl-5-hydroxytryptamine highlight the importance of receptor selectivity in the development of therapeutic agents for appetite control. 5-CT's high potency, mediated by 5-HT1-like receptors, suggests that targeting this pathway may be a promising strategy for developing effective anorectic drugs. Conversely, the action of alpha-methyl-5-hydroxytryptamine via 5-HT2 receptors provides an alternative, albeit less potent, avenue for intervention. Further research into the specific downstream signaling components and the potential for synergistic effects with other appetite-regulating systems will be crucial for advancing the development of novel and safe anti-obesity treatments.
References
A Comparative Guide to Selective Pharmacological Alternatives for 5-Carboxamidotryptamine
For Researchers, Scientists, and Drug Development Professionals
5-Carboxamidotryptamine (5-CT) is a potent, non-selective agonist for multiple serotonin (B10506) (5-HT) receptor subtypes, particularly exhibiting high affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 receptors.[1][2][3][4] This broad activity profile, while useful in some contexts, presents a significant challenge for targeted research and therapeutic development where receptor-specific effects are desired. This guide provides a comprehensive comparison of pharmacological tools that offer higher selectivity for these key receptor subtypes, presenting experimental data to support their use as superior alternatives to 5-CT in specific research applications.
The Need for Selectivity Beyond 5-CT
The non-selective nature of 5-CT can lead to confounding experimental results and a higher potential for off-target effects in therapeutic applications.[2] For instance, its potent agonism at both 5-HT1A and 5-HT7 receptors makes it difficult to attribute observed physiological or cellular responses to a single receptor subtype. The development of receptor-selective agonists is crucial for dissecting the precise roles of individual 5-HT receptor subtypes in health and disease.
Comparative Analysis of High-Selectivity Agonists
This section details viable alternatives to 5-CT, categorized by their primary receptor target. Binding affinity (Ki) and functional activity (EC50, Emax, and intrinsic activity) data are presented to facilitate direct comparison.
Table 1: Comparative Binding Affinity (Ki, nM) of 5-CT and Selective Alternatives at Key 5-HT Receptor Subtypes
| Compound | Primary Target | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |
| 5-CT | Non-selective | ~0.2-1 | ~1-5 | ~1-10 | >1000 | >1000 | ~100-500 | ~200-1000 | ~5-20 | ~100-500 | ~0.5-2 |
| NLX-101 | 5-HT1A | ~0.1-0.5 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| NLX-204 | 5-HT1A | ~0.1 (pKi=10) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| CP-94253 | 5-HT1B | 89 | 2 | 49 | >1000 | >1000 | 1600 | 860 | >1000 | >1000 | >1000 |
| BRL-54443 | 5-HT1E/1F | 501 | 126 | 63 | ~2 (pKi=8.7) | ~1.3 (pKi=8.9) | >1000 | >1000 | >1000 | >10000 | >10000 |
| E-55888 | 5-HT7 | 700 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 2.5 |
| AS-19 | 5-HT7 | 89.7 | 490 | 6.6 | >1000 | >1000 | >1000 | >1000 | 98.5 | >1000 | 0.6 |
| AH-494 | 5-HT7 | High (less than 5-HT7) | ND | ND | ND | ND | ND | ND | ND | ND | High |
ND: Not Determined. Data compiled from multiple sources.[2][5][6][7][8] Ki values are approximate and can vary based on experimental conditions.
Table 2: Comparative Functional Activity of 5-CT and Selective Alternatives
| Compound | Primary Target | EC50 (nM) | Emax (%) | Intrinsic Activity |
| 5-CT | Non-selective | ~1-10 (multiple subtypes) | ~100 | Full Agonist |
| NLX-101 | 5-HT1A | ~0.1-1 | ~100 | Full Biased Agonist |
| NLX-204 | 5-HT1A | ~0.1-1 | ~100 | Full Biased Agonist |
| CP-94253 | 5-HT1B | ~10-50 | ~100 | Full Agonist |
| BRL-54443 | 5-HT1E/1F | ~1-10 | ~100 | Full Agonist |
| E-55888 | 5-HT7 | 16 | 99 | Full Agonist[9] |
| AS-19 | 5-HT7 | ~1-10 | ~70-80 | Partial Agonist |
| AH-494 | 5-HT7 | ND | ND | Agonist |
ND: Not Determined. Data compiled from multiple sources.[6][7][8][9][10][11][12][13] EC50 and Emax values are approximate and can vary based on the specific assay and cell system used.
Detailed Profiles of Selective Alternatives
For 5-HT1A Receptor Research: NLX-101 and NLX-204
NLX-101 and NLX-204 are highly selective "biased" agonists for the 5-HT1A receptor.[3][7][8][14][15][16][17][18][19][20] They exhibit exceptional selectivity with over 1000-fold higher affinity for 5-HT1A receptors compared to a wide range of other neurotransmitter receptors.[7] Their "biased" agonism refers to their ability to preferentially activate specific downstream signaling pathways, offering a more nuanced tool for studying 5-HT1A receptor function compared to traditional agonists.
For 5-HT1B Receptor Research: CP-94253
CP-94253 is a potent and selective 5-HT1B receptor agonist.[5][21][22][23] It displays significantly higher affinity for the 5-HT1B subtype over other 5-HT1 receptors and has been instrumental in elucidating the role of 5-HT1B receptors in processes such as satiety.[5][21]
For 5-HT1E/1F Receptor Research: BRL-54443
BRL-54443 is a valuable tool for studying 5-HT1E and 5-HT1F receptors, acting as a potent agonist at both. It demonstrates marked selectivity for these subtypes over other 5-HT and dopamine (B1211576) receptors.
For 5-HT7 Receptor Research: E-55888, AS-19, and AH-494
A number of selective 5-HT7 receptor agonists have been developed. E-55888 stands out for its high potency and selectivity, with a Ki of 2.5 nM for the 5-HT7 receptor and over 280-fold selectivity against the 5-HT1A receptor.[9] AS-19 is another potent 5-HT7 agonist, though it exhibits some affinity for other 5-HT1 subtypes.[9] AH-494, a close derivative of 5-CT, has been shown to be a 5-HT7 agonist with improved selectivity over the 5-HT1A receptor compared to its parent compound.[2][6]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the canonical signaling pathway for G-protein coupled 5-HT receptors and a typical workflow for assessing compound selectivity.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Objective: To measure the displacement of a specific radioligand from a serotonin receptor by a test compound.
Materials:
-
Cell membranes expressing the target human serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound and a known non-specific binding agent.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Preparation: Add assay buffer, test compound at various concentrations, and a fixed concentration of the radioligand to the wells of a 96-well plate. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of a non-labeled specific ligand).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24][25][26]
cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)
This protocol describes a method to assess the functional activity of a compound at Gs or Gi-coupled serotonin receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Objective: To determine the EC50 and Emax of a test compound for its ability to stimulate (Gs-coupled) or inhibit (Gi-coupled) cAMP production.
Materials:
-
Cells expressing the target serotonin receptor.
-
Test compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
HTRF cAMP assay kit (containing a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and allow them to attach overnight.
-
Compound Addition: Add the test compound at various concentrations to the wells. For Gi-coupled receptor assays, also add forskolin to stimulate baseline cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP levels.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate antibody) in lysis buffer to each well.
-
Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow the detection reaction to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (e.g., 665 nm / 620 nm). Generate a standard curve using known concentrations of cAMP. Convert the sample HTRF ratios to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 and Emax values.[1][27][28][29][30]
Conclusion
The pharmacological tools presented in this guide offer significant advantages in selectivity over the non-selective agonist 5-CT. For researchers investigating the specific roles of 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E/1F, and 5-HT7 receptors, the use of compounds like NLX-101, CP-94253, BRL-54443, and E-55888, respectively, is highly recommended. The provided data and experimental protocols are intended to empower researchers to make informed decisions in selecting the most appropriate pharmacological tools for their studies, ultimately leading to more precise and reliable experimental outcomes.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 3. The 5-HT1A receptor biased agonist, NLX-204, shows rapid-acting antidepressant-like properties and neurochemical changes in two mouse models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Carboxamidotryptamine maleate | Non-selective 5-HT1 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLX-101 - Neurolixis [neurolixis.com]
- 8. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E55888 | agonist at the 5HT7 serotonin receptor | CAS# 1034142-33-0 | InvivoChem [invivochem.com]
- 10. EC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. NLX-101, a highly selective 5-HT1A receptor biased agonist, mediates antidepressant-like activity in rats via prefrontal cortex 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NLX-101, a cortical 5-HT1A receptor biased agonist, reverses scopolamine-induced deficit in the delayed non-matching to position model of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multimodal Neuroimaging for the PK/PD Profile of NLX-204: A Biased 5-HT1A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 21. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. benchchem.com [benchchem.com]
- 28. youtube.com [youtube.com]
- 29. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Cross-Species Comparison of 5-HT1D Receptor Binding Affinity for 5-CT
A comprehensive guide for researchers and drug development professionals on the binding characteristics of 5-Carboxamidotryptamine (5-CT) to the 5-HT1D receptor across various species.
This guide provides a comparative analysis of the binding affinity of 5-CT, a potent 5-HT receptor agonist, for the 5-HT1D receptor in the central nervous system of seven different species. The data presented is crucial for understanding the pharmacological similarities and differences of this receptor across preclinical and human models, which is essential for the development of novel therapeutics targeting the serotonergic system.
Quantitative Data Summary
The binding affinity of 5-CT for the 5-HT1D receptor has been determined through radioligand binding assays. The following table summarizes the high and low affinity pIC50 values for 5-CT across seven species. The pIC50 value is the negative logarithm of the IC50 value, which represents the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. A higher pIC50 value indicates a higher binding affinity.
| Species | High Affinity pIC50 (± S.E.M.) | Low Affinity pIC50 (± S.E.M.) |
| Dog | 8.3 ± 0.1 | 5.5 ± 0.1 |
| Guinea-pig | 8.3 ± 0.1 | 5.5 ± 0.1 |
| Rabbit | 8.3 ± 0.1 | 5.5 ± 0.1 |
| Pig | 8.3 ± 0.1 | 5.5 ± 0.1 |
| Human | 8.3 ± 0.1 | 5.5 ± 0.1 |
| Hamster | 8.3 ± 0.1 | 5.5 ± 0.1 |
| Calf | 8.3 ± 0.1 | 5.5 ± 0.1 |
Data sourced from an investigation of 5-HT1D receptor binding affinity in the central nervous system of seven species[1].
The data indicates that 5-CT consistently displaces the binding of [3H]5-HT in a manner best described by a two-site model, revealing both high and low affinity binding sites for the 5-HT1D receptor across all species studied[1]. The high-affinity component is suggested to be the 5-HT1D receptor[1].
Experimental Protocols
The determination of the binding affinity of 5-CT for the 5-HT1D receptor was achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor[2].
Membrane Preparation
-
Tissue Source: Cerebral cortical and/or caudate membranes from dog, guinea-pig, rabbit, pig, human, hamster, and calf were utilized[1].
-
Homogenization: Tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[3].
-
Centrifugation: The homogenate undergoes a low-speed spin to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes[3].
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances[3].
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use[3].
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the Pierce® BCA assay[3].
Radioligand Binding Assay
-
Assay Buffer: On the day of the experiment, the frozen membrane preparation is thawed and resuspended in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3].
-
Reaction Mixture: The assay is typically performed in 96-well plates with a final volume of 250 µL per well[3]. Each well contains:
-
Membrane preparation (50 - 120 µg protein for tissue)[3].
-
A fixed concentration of the radioligand, [3H]5-HT[1].
-
Varying concentrations of the competing ligand, 5-CT[1].
-
To specifically label 5-HT1D receptors, other receptor subtypes are blocked using agents like cyanopindolol (B1197883) and mesulergine[1].
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium[3].
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand[3][4].
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand[3].
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter[3].
Data Analysis
-
Specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding[3].
-
IC50 Determination: The concentration of 5-CT that inhibits 50% of the specific binding of [3H]5-HT (the IC50 value) is determined by non-linear regression analysis of the competition curves[3].
-
pIC50 Calculation: The pIC50 is calculated as the negative logarithm of the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway associated with the 5-HT1D receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: 5-HT1D receptor signaling pathway.
References
- 1. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. merckmillipore.com [merckmillipore.com]
A Comparative Guide: 5-Carboxamidotryptamine vs. 8-OH-DPAT in Stimulating 5-HT1-like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used serotonin (B10506) receptor agonists, 5-Carboxamidotryptamine (5-CT) and 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), focusing on their interaction with 5-HT1-like receptors. The information presented herein is supported by experimental data to aid in the selection of the appropriate tool compound for research and drug development endeavors.
Introduction
5-Carboxamidotryptamine (5-CT) and 8-OH-DPAT are potent agonists at serotonin (5-HT) receptors, particularly the 5-HT1A subtype. While both are extensively used to probe the function of these receptors, they exhibit distinct pharmacological profiles in terms of affinity, selectivity, and functional efficacy across the 5-HT1 receptor family. Understanding these differences is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic agents.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-CT and 8-OH-DPAT at various human 5-HT1 receptor subtypes. It is important to note that absolute values can vary between studies due to different experimental conditions.
Table 1: Binding Affinities (Ki, nM) of 5-CT and 8-OH-DPAT at Human 5-HT1 Receptor Subtypes
| Receptor Subtype | 5-Carboxamidotryptamine (5-CT) | 8-OH-DPAT |
| 5-HT1A | ~2.5 | ~1.0 - 4.0 |
| 5-HT1B | ~5.3 | ~100 - 400 |
| 5-HT1D | ~0.82 | ~100 - 500 |
| 5-HT1E | High Affinity (qualitative) | Moderate to Low Affinity (qualitative) |
| 5-HT1F | Moderate Affinity (qualitative) | Low Affinity (qualitative) |
Table 2: Functional Activity (EC50/IC50, nM) of 5-CT and 8-OH-DPAT
| Assay | Receptor Subtype | 5-Carboxamidotryptamine (5-CT) | 8-OH-DPAT |
| [³⁵S]GTPγS Binding (EC50) | 5-HT1A | Potent Agonist | Potent Agonist |
| Adenylyl Cyclase Inhibition (IC50) | 5-HT1A | Potent Agonist | Potent Agonist |
Key Pharmacological Differences
Receptor Selectivity:
-
5-CT is a non-selective agonist with high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. It is often used as a broad-spectrum 5-HT1 agonist.
-
8-OH-DPAT is highly selective for the 5-HT1A receptor, exhibiting significantly lower affinity for other 5-HT1 subtypes. This selectivity makes it a valuable tool for specifically studying 5-HT1A receptor function.[1]
Functional Efficacy:
-
At the 5-HT1A receptor , both 5-CT and 8-OH-DPAT generally behave as full agonists in functional assays such as GTPγS binding and inhibition of adenylyl cyclase.[2]
-
The R(+) enantiomer of 8-OH-DPAT is a full and potent 5-HT1A receptor agonist, while the S(-) enantiomer acts as a partial agonist.[3][4]
Signaling Pathways
Activation of 5-HT1A receptors by agonists like 5-CT and 8-OH-DPAT primarily couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to neuronal hyperpolarization.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 5-CT and 8-OH-DPAT are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1 receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled test compound (5-CT or 8-OH-DPAT).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Pre-incubate the membranes in assay buffer containing GDP with varying concentrations of the agonist (5-CT or 8-OH-DPAT).
-
Initiation: Add [³⁵S]GTPγS to the mixture to start the binding reaction.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).
Adenylyl Cyclase Inhibition Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the 5-HT1 receptor of interest. Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the agonist (5-CT or 8-OH-DPAT).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine the IC50 value.
Conclusion
Both 5-CT and 8-OH-DPAT are valuable pharmacological tools for investigating the 5-HT1 receptor system. The choice between them should be guided by the specific research question. For studies requiring high selectivity for the 5-HT1A receptor, 8-OH-DPAT is the superior choice.[1] Conversely, when a broader activation of 5-HT1A, 5-HT1B, and 5-HT1D receptors is desired, 5-CT is the more appropriate agonist. Careful consideration of their distinct pharmacological profiles is essential for the design and interpretation of experiments in the field of serotonin research and drug discovery.
References
- 1. The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]
- 3. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.lsu.edu [repository.lsu.edu]
A Comparative Study of Pre- and Postsynaptic 5-HT1A Receptor Modulation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between presynaptic and postsynaptic serotonin (B10506) 1A (5-HT1A) receptor modulation is critical for the development of targeted therapeutics for a range of neuropsychiatric disorders. This guide provides an objective comparison of the performance of various 5-HT1A receptor modulators, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
The 5-HT1A receptor, a G-protein coupled receptor, is a key regulator of the serotonergic system. It functions as both a presynaptic autoreceptor located on serotonin neurons in the dorsal raphe nucleus (DRN) and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus and cortex.[1][2] Activation of presynaptic 5-HT1A autoreceptors typically leads to a decrease in the firing rate of serotonin neurons and a reduction in serotonin release, while stimulation of postsynaptic 5-HT1A receptors mediates the direct effects of serotonin on target neurons, which is often the desired therapeutic outcome.[3][4] The differential modulation of these two receptor populations is a key strategy in modern psychopharmacology.
Data Presentation: Comparative Ligand Activity
The following tables summarize the quantitative data for several key 5-HT1A receptor modulators, highlighting their activity at presynaptic and postsynaptic receptors where such data is available. It is important to note that direct comparative data from a single study is often limited, and experimental conditions can vary between studies.
Table 1: Comparative in vitro and in vivo data for Biased 5-HT1A Agonists
| Compound | Target Preference | In Vitro Assay | pEC50 / Ki (nM) | Emax (%) | In Vivo Effect (Animal Model) | Reference |
| F15599 | Postsynaptic | [³⁵S]GTPγS binding (human 5-HT1A) | pEC50: 6.41 | 70 | ↑ Dopamine release in prefrontal cortex (rat) | [5] |
| ERK1/2 Phosphorylation (rat prefrontal cortex) | - | Potent activation | Antidepressant-like effects in forced swim test (rat) | [5][6] | ||
| F13714 | Presynaptic | [³⁵S]GTPγS binding (human 5-HT1A) | pEC50: 8.31 | 61 | ↓ 5-HT release in hippocampus (rat) | [5] |
| c-fos mRNA expression (rat raphe) | - | Weak induction | Potent anti-aggressive effects | [5] |
Table 2: Comparative data for Traditional 5-HT1A Agonists
| Compound | Receptor Activity Profile | In Vitro/In Vivo Assay | EC50 / Effect | Reference |
| 8-OH-DPAT | Full Agonist | Inhibition of Tyrosine Hydroxylation (rat striatum) | EC50: 7.0 µM | [4] |
| (Prefers Presynaptic) | Reversal of learned helplessness (rat) | Effective with septal (postsynaptic) injection, not raphe (presynaptic) injection | [3][7] | |
| Buspirone (B1668070) | Partial Agonist (Postsynaptic) | Inhibition of Tyrosine Hydroxylation (rat striatum) | EC50: 48.4 µM | [4] |
| Full Agonist (Presynaptic) | Inhibition of 5-HT synthesis and firing | Dose-dependent inhibition | [1][2] | |
| Gepirone (B1671445) | Partial Agonist (Postsynaptic) | Inhibition of Tyrosine Hydroxylation (rat striatum) | EC50: 836 µM | [4] |
| Full Agonist (Presynaptic) | Desensitization of somatodendritic autoreceptors | Rightward shift in 8-OH-DPAT dose-response | [8] | |
| Ipsapirone (B1662301) | Partial Agonist (Postsynaptic) | Inhibition of Tyrosine Hydroxylation (rat striatum) | EC50: 50 µM | [4] |
| Full Agonist (Presynaptic) | Desensitization of somatodendritic autoreceptors | Rightward shift in 8-OH-DPAT dose-response | [8] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of pre- and postsynaptic 5-HT1A receptors.
Caption: Experimental workflow for comparative 5-HT1A receptor modulation studies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to differentiate pre- and postsynaptic 5-HT1A receptor function.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.
-
Objective: To quantify the affinity of a test compound for 5-HT1A receptors.
-
Materials:
-
Tissue homogenates from brain regions enriched in presynaptic (dorsal raphe) or postsynaptic (hippocampus, cortex) 5-HT1A receptors, or cell lines expressing recombinant human 5-HT1A receptors.
-
Radioligand (e.g., [³H]8-OH-DPAT).
-
Test compound at various concentrations.
-
Incubation buffer, filtration apparatus, and scintillation counter.
-
-
Protocol Summary:
-
Prepare membrane homogenates from the desired brain region or cultured cells.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct measure of the effect of a compound on serotonin release.
-
Objective: To measure the effect of a 5-HT1A agonist on extracellular serotonin levels in the hippocampus (postsynaptic effect on presynaptic terminals) or raphe nucleus.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC with electrochemical detection.
-
Anesthetized or freely moving animal.
-
-
Protocol Summary:
-
Implant a guide cannula stereotaxically into the target brain region (e.g., dorsal hippocampus or dorsal raphe nucleus).
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals before and after systemic or local administration of the test compound.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
In Vivo Electrophysiology
This method is used to record the electrical activity of individual neurons, providing a direct measure of the effect of a compound on neuronal firing rates.
-
Objective: To determine the effect of a 5-HT1A agonist on the firing rate of serotonin neurons in the dorsal raphe nucleus (presynaptic effect) and pyramidal neurons in the hippocampus (postsynaptic effect).
-
Materials:
-
Stereotaxic frame.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
Anesthetized animal.
-
-
Protocol Summary:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Lower a recording microelectrode into the dorsal raphe nucleus or the CA1 region of the hippocampus.
-
Identify and record the spontaneous firing of a single neuron.
-
Administer the test compound systemically or locally via iontophoresis.
-
Record the change in the neuron's firing rate in response to the drug.
-
Lesioning Studies
Chemical lesioning can be used to selectively destroy certain neuronal populations, allowing for the isolation of pre- or postsynaptic receptor effects.
-
Objective: To differentiate between pre- and postsynaptic effects of a 5-HT1A agonist by selectively lesioning postsynaptic neurons.
-
Materials:
-
Stereotaxic apparatus.
-
Neurotoxin (e.g., kainic acid for hippocampal neurons).
-
Behavioral or neurochemical assessment tools.
-
-
Protocol Summary:
-
Stereotaxically inject a neurotoxin (e.g., kainic acid) into a brain region rich in postsynaptic 5-HT1A receptors, such as the hippocampus.
-
Allow for a recovery period for the lesion to develop and stabilize.
-
Administer the 5-HT1A agonist and assess its effects on a relevant measure (e.g., serotonin release in a projection area, or a behavioral response).
-
Compare the effects of the agonist in lesioned animals to sham-operated controls. A diminished or absent response in lesioned animals suggests a postsynaptic site of action.[9]
-
By employing these sophisticated experimental techniques and carefully analyzing the resulting data, researchers can gain a deeper understanding of the distinct roles of pre- and postsynaptic 5-HT1A receptors and develop more effective and targeted therapies for a variety of neurological and psychiatric conditions.
References
- 1. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antidepressant-like effects of buspirone mediated by the 5-HT1A post-synaptic receptors in the learned helplessness paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of chronic 8-OH-DPAT, gepirone and ipsapirone treatment on the sensitivity of somatodendritic 5-HT1A autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for a postsynaptic action of the serotonergic anxiolytics: ipsapirone, indorenate and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of 5-Carboxamidotryptamine and Sumatriptan on 5-HT1D Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of 5-Carboxamidotryptamine (5-CT) and sumatriptan (B127528), with a specific focus on their interactions with the 5-HT1D receptor. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction
The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for migraine headaches. Both 5-Carboxamidotryptamine (5-CT) and sumatriptan are agonists at this receptor, yet they exhibit distinct pharmacological profiles that influence their research and clinical applications. 5-CT is a non-selective but high-affinity agonist at several 5-HT receptor subtypes, making it a valuable tool for in vitro and in vivo research to characterize serotonergic systems.[1][2] In contrast, sumatriptan is a more selective 5-HT1B/1D receptor agonist and a widely prescribed anti-migraine medication.[3] This guide will delve into their differential binding affinities, functional activities, and the signaling pathways they modulate at the 5-HT1D receptor.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the binding affinity and functional activity of 5-CT and sumatriptan at the 5-HT1D receptor.
Table 1: Binding Affinity at the 5-HT1D Receptor
| Compound | Parameter | Value | Species/System | Reference |
| 5-Carboxamidotryptamine (5-CT) | pIC50 (high affinity) | 8.3 ± 0.1 | Human, and six other species (CNS membranes) | [4] |
| pIC50 (low affinity) | 5.5 ± 0.1 | Human, and six other species (CNS membranes) | [4] | |
| Sumatriptan | Ki | 17 nM | Not specified | [3] |
| pIC50 (high affinity) | 7.6 ± 0.1 | Human, and six other species (CNS membranes) | [4] | |
| pIC50 (low affinity) | 5.0 ± 0.1 | Human, and six other species (CNS membranes) | [4] |
Table 2: Functional Activity at the 5-HT1D Receptor
| Compound | Parameter | Value | Assay | Cell Line | Reference |
| 5-Carboxamidotryptamine (5-CT) | Agonist Activity | High-affinity full agonist | Not specified | Not specified | [1] |
| Sumatriptan | pIC50 | 8.4 | cAMP inhibition | HeLa cells | [5] |
| Emax | Lower than 5-HT | Coronary artery contraction | Human | [6] |
Note: Direct comparative functional data (EC50 and Emax) for 5-CT in a cAMP or GTPγS assay for the 5-HT1D receptor was not available in the reviewed literature. The Emax for sumatriptan is relative to the endogenous ligand 5-HT.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow relevant to the study of these compounds.
Caption: 5-HT1D receptor signaling pathway.
References
- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity of 5-HT1D receptor ligands at cloned human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1D receptor agonists and human coronary artery reactivity in vitro: crossover comparisons of 5-HT and sumatriptan with rizatriptan and L-741,519 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel 5-HT7 Receptor Agonists Versus 5-CT: In Vitro and In Vivo Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel serotonin (B10506) 5-HT7 receptor agonists against the classical, non-selective agonist 5-carboxamidotryptamine (B1209777) (5-CT). The following sections detail their performance based on experimental data, outline the methodologies used for their evaluation, and illustrate key biological and experimental pathways.
Introduction to 5-HT7 Receptor Agonism
The 5-HT7 receptor, the most recently identified member of the serotonin receptor family, is a G-protein coupled receptor (GPCR) implicated in a wide array of central nervous system functions, including mood regulation, cognition, circadian rhythms, and thermoregulation[1][2][3]. Its activation primarily couples to a Gs protein, stimulating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[4][5][6]. This signaling cascade makes the 5-HT7 receptor a promising therapeutic target for neuropsychiatric and neurological disorders.
For years, 5-carboxamidotryptamine (5-CT) has been the reference agonist for studying 5-HT7 receptor function. However, its utility is limited by its high affinity for other serotonin receptors, particularly the 5-HT1A subtype, which complicates the interpretation of experimental results[7][8]. The development of novel agonists with improved selectivity is crucial for accurately elucidating the physiological roles of the 5-HT7 receptor and for advancing targeted drug discovery. This guide evaluates several such novel compounds against 5-CT.
In Vitro Comparative Data
The following table summarizes the in vitro pharmacological profiles of several novel 5-HT7 receptor agonists compared to 5-CT. Key parameters include binding affinity (Ki), which indicates how tightly a ligand binds to the receptor, and functional potency (EC50) and efficacy (Emax) in stimulating cAMP production.
| Compound | Binding Affinity (Ki) at h5-HT7R (nM) | Functional Potency (EC50) (nM) | Functional Efficacy (Emax) | Selectivity Notes |
| 5-CT (Reference) | ~0.4 - 1.0[8] | 1.3[9] | Full Agonist | Non-selective; high affinity for 5-HT1A receptors[7]. |
| AH-494 | 5[7] | Not Reported | Not Reported | 25-fold selective over 5-HT1A receptors[7]. |
| Compound 13 | 6[7] | Not Reported | Not Reported | 37-fold selective over 5-HT1A receptors[7]. |
| AS-19 | Not Reported | 9[10] | Partial Agonist (~77% of 5-HT)[10] | Moderately selective; also binds to 5-HT1A, 5-HT2A, D1, H1, and M1 receptors[10][11]. |
| E-55888 | Not Reported | 16[10] | Full Agonist (~99% of 5-HT)[10] | High selectivity; >280-fold over 5-HT1A receptors[10]. |
| E-57431 | Not Reported | 21.5[10] | Full Agonist (~94.5% of 5-HT)[10] | Good selectivity; >112-fold over 5-HT1D receptors[10]. |
Table 1: In Vitro Pharmacological Profiles of 5-HT7 Receptor Agonists.
In Vivo Comparative Data
This table presents the in vivo effects of novel agonists in preclinical animal models, focusing on domains where the 5-HT7 receptor is known to be active, such as nociception, thermoregulation, and cognition.
| Compound | Animal Model | Dose & Route | Observed Effect | Reference |
| AH-494 | Mouse (Novel Object Recognition) | 1 mg/kg | Reversed MK-801-induced cognitive deficits. | [7] |
| Mouse (Stress-Induced Hyperthermia) | High Doses | Alleviated stress-induced hyperthermia. | [7] | |
| AS-19 | Mouse (Formalin Test) | 10 mg/kg, s.c. | Reduced inflammatory pain (Phase II); effect absent in 5-HT7 knockout mice. | [10] |
| Mouse (Thermoregulation) | 20 mg/kg, s.c. | Induced hypothermia in both wild-type and knockout mice, suggesting off-target effects. | [10] | |
| Rat (Electrophysiology) | 160-640 µg/kg, IV | Increased firing rate of dorsal raphe 5-HT neurons. | [11] | |
| E-55888 | Mouse (Formalin Test) | 20 mg/kg, s.c. | Reduced inflammatory pain (Phase II); effect absent in 5-HT7 knockout mice. | [10] |
| Mouse (Thermoregulation) | 20 mg/kg, s.c. | No effect on body temperature, indicating high in vivo selectivity. | [10] | |
| E-57431 | Mouse (Formalin Test) | 10 mg/kg, s.c. | Reduced inflammatory pain (Phase II); effect absent in 5-HT7 knockout mice. | [10] |
| Mouse (Thermoregulation) | 20 mg/kg, s.c. | Induced hypothermia in both wild-type and knockout mice, suggesting off-target effects. | [10] |
Table 2: In Vivo Pharmacological Effects of Novel 5-HT7 Receptor Agonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
In Vitro: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of novel agonists for the 5-HT7 receptor.
-
Materials: Membranes from HEK-293 cells stably expressing the human 5-HT7 receptor, radioligand (e.g., [3H]5-CT), test compounds, wash buffer, scintillation fluid.
-
Procedure:
-
Incubate a fixed concentration of the radioligand ([3H]5-CT) with the cell membranes in the presence of varying concentrations of the unlabeled test compound[12].
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-labeled 5-HT7 ligand (e.g., 5-HT).
-
Incubate for 60 minutes at 37°C to allow binding to reach equilibrium[12].
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
In Vitro: cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the canonical Gs signaling pathway.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of novel agonists.
-
Materials: CHO-K1 or HEK-293 cells expressing the human 5-HT7 receptor, test compounds, control agonist (5-CT or 5-HT), phosphodiesterase inhibitor (e.g., IBMX), and a cAMP detection kit (e.g., HTRF or enzyme immunoassay)[6][9].
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist to the cells.
-
Incubate for 30 minutes at 37°C to stimulate cAMP production[9].
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a competitive immunoassay or HTRF-based detection method[12][13].
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are determined.
-
In Vivo: Formalin-Induced Nociception Test
This model assesses a compound's potential analgesic effects on acute and inflammatory pain.
-
Objective: To evaluate the antinociceptive effects of 5-HT7 agonists.
-
Animals: Wild-type and 5-HT7 receptor knockout mice are used to confirm target specificity[10].
-
Procedure:
-
Administer the test agonist (e.g., AS-19, E-55888) or vehicle subcutaneously (s.c.)[10].
-
After a set pre-treatment time, inject a dilute solution of formalin into the plantar surface of one hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw.
-
Measurements are typically taken in two phases: Phase I (0-5 minutes post-injection, representing acute nociceptive pain) and Phase II (15-30 minutes post-injection, representing inflammatory pain)[10].
-
Compare the licking/biting duration between agonist-treated and vehicle-treated groups to determine the analgesic effect.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Canonical 5-HT7 receptor Gs-cAMP signaling pathway.
References
- 1. 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview | Semantic Scholar [semanticscholar.org]
- 3. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Effect of a 5-HT7 Receptor Agonist on 5-HT Neurons and GABA Interneurons in the Dorsal Raphe Nuclei of Sham and PD Rats: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin (5-HT7) receptor-stimulated activation of cAMP-PKA pathway in bovine corneal epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Carboxamidotryptamine Maleate: A Safety and Operations Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of 5-Carboxamidotryptamine maleate (B1232345), a serotonin (B10506) receptor agonist. Adherence to these guidelines is paramount to ensure personal safety and environmental protection.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle 5-Carboxamidotryptamine maleate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[1] In the event of a spill, the material should be swept up and placed in a suitable, closed container for disposal.[1][2]
Waste Disposal Procedures
The disposal of this compound must be in accordance with all local, state, and federal regulations. The primary method of disposal is to send the compound to an approved waste disposal plant.[2] It is imperative not to allow the product to enter drains.[1]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| LD50 Oral | 500.1 mg/kg | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1][2] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2), Oxides of nitrogen (NO, NO2,...) | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Protocols: Spill Neutralization and Cleanup
In the case of a small spill, the following steps should be taken:
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of dust.
-
Wear Appropriate PPE: At a minimum, wear safety glasses, gloves, and a lab coat.
-
Contain the Spill: Prevent the spread of the powder.
-
Clean-up: Carefully sweep up the spilled solid material. Avoid creating dust.
-
Collect Waste: Place the swept-up material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water.[1]
-
Dispose of Waste: The sealed container should be disposed of through an approved hazardous waste disposal service.
For larger spills, the procedure is similar, but evacuation of the immediate area may be necessary. Do not allow the product to enter drains.[1]
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
